molecular formula C8H12N2O B562944 1,2-dimethyl-4H-pyridine-3-carboxamide CAS No. 108964-21-2

1,2-dimethyl-4H-pyridine-3-carboxamide

Cat. No.: B562944
CAS No.: 108964-21-2
M. Wt: 152.197
InChI Key: UZPQNYAMRHUTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethyl-4H-pyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research. It belongs to the class of pyridine-3-carboxamides, which have been investigated for their diverse biological activities. Related pyridinecarboxamide derivatives have been patented for their application as plant growth inhibitors, suggesting potential utility in agricultural science . In pharmaceutical research, structurally similar compounds, specifically those featuring a 4,6-dimethylpyridine core, are key intermediates in the synthesis of more complex molecules and are actively studied for their potential chemopreventive properties . Recent scientific investigations into analogous compounds have explored their role as cyclooxygenase (COX) inhibitors, which is a primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) . These derivatives are also subjects of study in anticancer research, where they have shown cytotoxic activity against various human adenocarcinoma cell lines, including lung (A549), breast (MCF-7), and colon (LoVo) cancers . The compound serves as a valuable building block for researchers developing novel hybrid molecules, such as those incorporating 1,3,4-oxadiazole rings or hydrazone moieties, to create new chemical entities for biological evaluation . This product is intended for research purposes only.

Properties

CAS No.

108964-21-2

Molecular Formula

C8H12N2O

Molecular Weight

152.197

IUPAC Name

1,2-dimethyl-4H-pyridine-3-carboxamide

InChI

InChI=1S/C8H12N2O/c1-6-7(8(9)11)4-3-5-10(6)2/h3,5H,4H2,1-2H3,(H2,9,11)

InChI Key

UZPQNYAMRHUTKZ-UHFFFAOYSA-N

SMILES

CC1=C(CC=CN1C)C(=O)N

Synonyms

3-Pyridinecarboxamide,1,4-dihydro-1,2-dimethyl-(9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-dimethyl-4H-pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis and characterization of 1,2-dimethyl-4H-pyridine-3-carboxamide. The methodologies presented herein are grounded in established chemical principles and supported by spectroscopic data from analogous structures, offering a robust framework for the preparation and validation of this target compound.

Introduction: The Significance of Pyridine Carboxamides

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, pyridine-3-carboxamide moieties are found in various biologically active molecules and are recognized for their potential as enzyme inhibitors and therapeutic agents.[3][4] The target molecule, 1,2-dimethyl-4H-pyridine-3-carboxamide, represents a novel derivative within this class, offering a unique substitution pattern that warrants investigation for its potential pharmacological applications.

Part 1: Synthesis of 1,2-dimethyl-4H-pyridine-3-carboxamide

A plausible and efficient synthetic route for 1,2-dimethyl-4H-pyridine-3-carboxamide is the Hantzsch pyridine synthesis, a classic multi-component reaction known for its reliability in constructing dihydropyridine and pyridine rings.[1][5] This one-pot condensation reaction involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[6] For the synthesis of our target molecule, a variation of the Hantzsch reaction will be employed, followed by an amidation step.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process:

  • Hantzsch Dihydropyridine Synthesis: Reaction of acetaldehyde, ethyl acetoacetate, and a nitrogen donor (e.g., ammonium acetate) to form the 1,4-dihydropyridine intermediate.

  • Oxidation and Amidation: Subsequent oxidation of the dihydropyridine ring to the aromatic pyridine, followed by amidation of the ester group to yield the final carboxamide product.

Synthesis_Workflow

Experimental Protocol:

Step 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (Hantzsch Ester)

  • To a 100 mL round-bottom flask, add acetaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).[1]

  • Add 20 mL of ethanol to the flask and equip it with a magnetic stir bar and a reflux condenser.[1]

  • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane eluent system. The reaction is typically complete within 4-6 hours.[1]

  • Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.[1]

  • Dissolve the residue in ethyl acetate (30 mL) and wash successively with water (2 x 20 mL) and brine (20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 1,4-dihydropyridine product.[1]

Step 2: Oxidation and Amidation

  • The isolated 1,4-dihydropyridine intermediate is then oxidized to the corresponding pyridine derivative. A common oxidant for this transformation is nitric acid or potassium ferrocyanide.[6]

  • Following oxidation, the ester group at the 3-position is converted to a carboxamide. This can be achieved by heating the ester with aqueous or alcoholic ammonia in a sealed tube.

Part 2: Characterization of 1,2-dimethyl-4H-pyridine-3-carboxamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Spectroscopic Data for Analogous Structures:
Spectroscopic TechniqueCharacteristic Peaks/Signals for Dimethylpyridine-3-carboxamide DerivativesReference
FT-IR (cm⁻¹) ~3200 (N-H stretch, amide), ~1660 (C=O stretch, amide), ~1600 (C=C stretch, aromatic)[3]
¹H NMR (ppm) δ 8.5-9.0 (s, 1H, amide NH), δ 7.0-8.5 (m, aromatic protons), δ 2.0-3.0 (s, 6H, two CH₃ groups)[3]
¹³C NMR (ppm) δ ~167 (C=O, amide), δ 120-160 (aromatic carbons), δ ~20-25 (CH₃ carbons)
Mass Spectrometry (m/z) Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.[3]
Detailed Characterization Protocols:

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Acquire the FT-IR spectrum of the purified product as a solid (KBr pellet) or a thin film.

  • Identify the characteristic absorption bands for the amide N-H and C=O stretching vibrations, as well as the aromatic C-H and C=C stretching vibrations.[3] The presence of a broad peak around 3200 cm⁻¹ and a strong absorption around 1660 cm⁻¹ would be indicative of the carboxamide group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra.

  • In the ¹H NMR spectrum, expect to observe distinct singlets for the two methyl groups and signals in the aromatic region for the pyridine ring protons. The amide proton should appear as a broad singlet at a downfield chemical shift.[3][7]

  • The ¹³C NMR spectrum should show a signal for the amide carbonyl carbon around 167 ppm, along with signals for the aromatic carbons and the two methyl carbons.[3]

Mass Spectrometry (MS):

  • Obtain a high-resolution mass spectrum (HR-MS) to confirm the molecular formula.

  • The mass spectrum should display a molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of 1,2-dimethyl-4H-pyridine-3-carboxamide.[3]

Part 3: Potential Applications in Drug Development

Pyridine carboxamide derivatives have shown significant promise in various therapeutic areas. The structural features of 1,2-dimethyl-4H-pyridine-3-carboxamide suggest it could be a candidate for screening in several biological assays.

Biological_Relevance

  • Anticancer Activity: A series of dimethylpyridine-3-carboxamide derivatives have been designed and synthesized as potential inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in tumor progression.[3][8] These compounds have also demonstrated cytotoxic activity against cancer cell lines.[3][8]

  • Antimicrobial Properties: Pyridine derivatives are known to possess antibacterial and antifungal properties.[1][4] The novel substitution pattern of the target compound could lead to efficacy against various pathogens.

  • Enzyme Inhibition: The specific arrangement of functional groups may allow for targeted inhibition of various enzymes, a common mechanism of action for many pharmaceuticals.[1]

Further structure-activity relationship (SAR) studies, building upon this core scaffold, could lead to the development of potent and selective therapeutic agents.

Conclusion

This technical guide outlines a robust and scientifically sound approach for the synthesis and characterization of 1,2-dimethyl-4H-pyridine-3-carboxamide. By leveraging the well-established Hantzsch pyridine synthesis and standard analytical techniques, researchers can confidently prepare and validate this novel compound. The potential biological activities of this molecule, inferred from related structures, make it an intriguing candidate for further investigation in drug discovery and development programs.

References

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  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - MDPI. (2025, December 5).
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  • Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC. (n.d.).
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An In-Depth Technical Guide to FT-IR Spectroscopy of Novel Pyridine-3-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the pyridine-3-carboxamide scaffold stands as a cornerstone for creating novel therapeutics. Its derivatives have shown remarkable versatility and potential in targeting a wide array of diseases.[1][2][3] The journey from synthesis to a viable clinical candidate, however, is one of rigorous validation and characterization. At each step, we must answer a fundamental question: "Have we made the molecule we intended to make, and is it pure?"

Fourier-Transform Infrared (FT-IR) spectroscopy emerges as an indispensable first-line analytical technique in this process. It is a powerful, rapid, and non-destructive method that provides a unique molecular "fingerprint," revealing the presence and environment of key functional groups.[4][5] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of procedures. It aims to provide the causal reasoning behind experimental choices, empowering you to not only acquire high-quality data but also to interpret it with confidence and authority.

Part 1: The Vibrational Language of Molecules: Core FT-IR Principles

At its heart, FT-IR spectroscopy is the study of how molecules interact with infrared light.[6] Every covalent bond within a molecule is not static; it is in a constant state of vibration, undergoing stretching, bending, and scissoring motions at specific, quantized frequencies. When infrared radiation is passed through a sample, its energy is absorbed at frequencies that match these natural vibrational frequencies, promoting the molecule to a higher vibrational energy state.[6][7]

An FT-IR spectrometer measures this absorption. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which is inversely proportional to wavelength.[4] This spectrum provides a detailed profile of the molecule's functional groups, as different types of bonds (e.g., C=O, N-H, C=C) absorb infrared radiation at characteristic wavenumbers.[8]

Modern FT-IR instruments have largely replaced older dispersive techniques due to significant advantages in speed (acquiring a full spectrum in seconds), sensitivity (higher signal-to-noise ratio), and precision.[6]

The Rise of ATR: A Paradigm Shift in Sampling

For solid powder samples, such as newly synthesized pyridine-3-carboxamide compounds, Attenuated Total Reflectance (ATR) has become the dominant sampling technique.[9][10] ATR works by placing the sample in direct contact with a high-refractive-index crystal, typically diamond. An infrared beam is passed through the crystal at an angle greater than the critical angle, causing it to reflect internally.[11][12] This reflection creates a transient, non-propagating "evanescent wave" that penetrates a few microns into the sample at the point of contact.[9][11] The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated IR beam is then directed to the detector.

The primary advantage of ATR is the near-elimination of sample preparation.[10][13] This not only saves significant time but also removes major sources of error associated with traditional methods like KBr pellets.

Part 2: From Powder to Spectrum: A Self-Validating Experimental Protocol

Trustworthy data begins with a robust and well-understood methodology. The following protocols are designed to ensure reproducibility and accuracy.

Protocol 1: Solid-State Analysis via ATR-FTIR (Preferred Method)

This method is ideal for the routine analysis of solid pyridine-3-carboxamide powders due to its speed and simplicity.

Causality: The quality of an ATR spectrum is directly dependent on the intimate contact between the sample and the ATR crystal.[14] Insufficient contact results in weak signal intensity and a distorted, unreliable spectrum.

Step-by-Step Methodology:

  • Background Acquisition: Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol or ethanol to wipe the crystal and allow it to fully evaporate. Acquire a background spectrum of the clean, empty crystal. This step is critical as it references the instrument and ambient conditions (like atmospheric water and CO₂), which are then subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the pyridine-3-carboxamide powder (typically just a few milligrams) directly onto the center of the ATR crystal.[15]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures optimal contact between the powder and the crystal surface.[14] The pressure should be sufficient to create a good interface without physically damaging the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Cleaning: After analysis, retract the pressure clamp, and thoroughly clean the sample powder from the crystal surface using a soft wipe and an appropriate solvent.

Protocol 2: The KBr Pellet Transmission Method (Traditional Approach)

While largely superseded by ATR, this technique is still used in some applications and is required by certain pharmacopeial methods.[16]

Causality: This method relies on the principle that potassium bromide (KBr) is transparent to infrared radiation in the mid-IR region.[10] The sample must be ground to a particle size smaller than the wavelength of the IR light to minimize light scattering (the Christiansen effect), which can cause significant band distortion.[17] Moisture must be rigorously excluded, as it will introduce a very broad O-H absorption band that can obscure important spectral features.

Step-by-Step Methodology:

  • Sample Preparation: Add approximately 1-2 mg of the pyridine-3-carboxamide sample to about 100-200 mg of dry, IR-grade KBr powder in an agate mortar.[14]

  • Grinding: Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained.[17] This step is crucial for obtaining sharp, well-defined peaks.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[14] An opaque or cloudy pellet indicates poor grinding, excess moisture, or insufficient pressure.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the spectrum, ensuring the beam path is clear.

Experimental Workflow Visualization

The logical flow for acquiring a high-quality ATR-FTIR spectrum is a self-validating system.

ATR_Workflow cluster_prep Preparation & Referencing cluster_sample Sample Measurement cluster_post Post-Processing & Finalization Clean_Crystal 1. Clean ATR Crystal (e.g., with Isopropanol) Acquire_BG 2. Acquire Background Spectrum (References instrument & ambient air) Clean_Crystal->Acquire_BG Apply_Sample 3. Apply Solid Sample (Small amount on crystal center) Acquire_BG->Apply_Sample Proceed to Sampling Apply_Pressure 4. Apply Consistent Pressure (Ensures optimal contact) Apply_Sample->Apply_Pressure Acquire_Sample 5. Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Apply_Pressure->Acquire_Sample Process_Spectrum 6. Automatic Processing (BG Subtraction, ATR Correction) Acquire_Sample->Process_Spectrum Final_Spectrum 7. Final Absorbance Spectrum Process_Spectrum->Final_Spectrum Clean_Up 8. Clean Crystal Surface Final_Spectrum->Clean_Up Analysis Complete

Caption: Key Functional Groups in a Generic Pyridine-3-Carboxamide.

A logical approach to interpretation is to first examine the Functional Group Region (4000-1500 cm⁻¹) to identify characteristic stretches, and then use the Fingerprint Region (<1500 cm⁻¹) to confirm the overall structure. [8]

Characteristic Vibrational Frequencies

The table below summarizes the expected absorption bands for a typical novel pyridine-3-carboxamide compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Notes
Amide N-H Stretch~3300Medium-Strong, single peak for secondary amides. Often broadened due to hydrogen bonding. [18][19]
Amide I (C=O Stretch) 1680 - 1630 Very Strong & Sharp. This is a primary, highly reliable band for amides. Its position is lowered by conjugation. [19][20][21]
Amide II (N-H bend + C-N stretch) 1570 - 1515Strong to Medium. A complex, mixed vibration characteristic of secondary amides in the solid state. [20][21]
Pyridine Ring Aromatic C-H Stretch3100 - 3000Medium to Weak, sharp peaks appearing just above the aliphatic C-H region. [18]
C=C and C=N Ring Stretches1600 - 1400Medium to Strong, multiple sharp bands. Pyridine exhibits several characteristic ring stretching modes in this region. [22][23]
Alkyl (if present) C-H Stretch3000 - 2850Medium to Strong. Absorptions from any alkyl substituents on the molecule.
Fingerprint Region C-H Bends, C-C Stretches, Ring Deformations< 1500Complex pattern of multiple peaks. Unique to the specific molecule and highly sensitive to subtle structural changes. [8][24]
Detailed Interpretation Insights
  • The Amide I Band: The Cornerstone of Identification: The Amide I band, arising primarily from the C=O stretching vibration, is arguably the most diagnostic peak in the spectrum. [7][20]For pyridine-3-carboxamides, its position between 1680-1630 cm⁻¹ is a clear indicator of a conjugated amide system. [19]Its high intensity makes it an excellent marker for confirming the presence of the amide linkage.

  • N-H Stretch and Hydrogen Bonding: In the solid state, pyridine-3-carboxamide molecules are likely to engage in intermolecular hydrogen bonding (N-H···O=C). This interaction weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (e.g., ~3300 cm⁻¹) and the peak to become broader compared to a non-hydrogen-bonded N-H group.

  • Pyridine Ring Vibrations: The pyridine ring gives rise to a series of sharp absorptions between 1600 cm⁻¹ and 1400 cm⁻¹, corresponding to the stretching of C=C and C=N bonds within the aromatic system. [22]The exact positions and relative intensities of these bands are influenced by the substitution pattern on the ring.

  • The Fingerprint Region: Confirming Identity: While the functional group region tells you what groups are present, the fingerprint region confirms the identity of the entire molecule. The complex pattern of peaks below 1500 cm⁻¹ is a result of intricate bending and skeletal vibrations. An exact match of this region between a synthesized compound and a reference standard provides very strong evidence of structural identity.

Part 4: Advanced Applications in Pharmaceutical Development

Beyond simple identification, FT-IR spectroscopy is a powerful tool for addressing more complex challenges in drug development.

  • Polymorph and Salt Form Screening: Active Pharmaceutical Ingredients (APIs) can often exist in multiple crystalline forms, known as polymorphs, which can have different physical properties (e.g., solubility, stability). These different crystal lattice arrangements result in subtle but distinct differences in their FT-IR spectra, especially in the fingerprint region. [25]FT-IR is therefore a rapid and effective method for identifying and differentiating between polymorphs, a critical step in pharmaceutical formulation.

  • Quantitative Analysis: While primarily a qualitative technique, FT-IR can be adapted for quantitative analysis. [5]By creating a calibration curve using standards of known concentration, it is possible to determine the concentration of an analyte in a mixture, such as quantifying an API in a formulated tablet or measuring the level of an impurity. [26][27]Such methods must be properly validated according to regulatory guidelines (e.g., ICH Q2). [27]

  • Monitoring Chemical Stability and Degradation: FT-IR can be employed in stability studies to monitor for chemical degradation. [24]The appearance of new peaks (e.g., a broad O-H stretch from hydrolysis) or the disappearance of characteristic peaks (e.g., the Amide I band) can indicate that the drug substance is degrading under stress conditions like heat, humidity, or pH changes. [24]

Conclusion

FT-IR spectroscopy is a foundational analytical technique in the arsenal of the pharmaceutical scientist. For researchers working with novel pyridine-3-carboxamide compounds, it offers an unparalleled combination of speed, simplicity, and structural insight. By understanding the principles behind the technique, adhering to robust experimental protocols, and applying a systematic approach to spectral interpretation, FT-IR provides a reliable and self-validating system for confirming molecular identity, assessing purity, and investigating the solid-state properties of these vital therapeutic candidates. Its role extends from the initial confirmation of a successful synthesis to the final quality control of a finished pharmaceutical product, making it an essential tool throughout the drug development lifecycle.

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Potential Therapeutic Targets of 1,2-dimethyl-4H-pyridine-3-carboxamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridone scaffold and its derivatives, such as 1,2-dimethyl-4H-pyridine-3-carboxamide, represent a privileged class of heterocyclic compounds in medicinal chemistry.[1] Their inherent structural versatility allows for a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][2][3] This guide synthesizes the current understanding of the potential therapeutic targets of compounds bearing the pyridine-3-carboxamide core, with a particular focus on dimethylated derivatives. By examining the established mechanisms of action of structurally similar molecules, we can elucidate high-probability targets for 1,2-dimethyl-4H-pyridine-3-carboxamide and outline robust experimental workflows for their validation. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Introduction: The Therapeutic Promise of the Pyridine-3-Carboxamide Scaffold

The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and FDA-approved pharmaceuticals.[4][5] Its ability to act as a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for other chemical groups, makes it a highly attractive scaffold in drug design.[1] The carboxamide moiety further enhances the drug-like properties of these molecules, contributing to their ability to form key interactions with biological targets.[6]

Derivatives of pyridine-3-carboxamide have demonstrated a wide array of biological activities, underscoring their potential to modulate various physiological and pathological processes.[6] The addition of methyl groups to the pyridine ring, as in 1,2-dimethyl-4H-pyridine-3-carboxamide, can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

This guide will delve into the most probable therapeutic targets of 1,2-dimethyl-4H-pyridine-3-carboxamide based on the established activities of related compounds. We will explore the signaling pathways involved and provide detailed protocols for target identification and validation.

Potential Therapeutic Targets and Mechanisms of Action

Based on the literature for structurally related pyridine and pyridone carboxamides, several key classes of proteins emerge as potential therapeutic targets for 1,2-dimethyl-4H-pyridine-3-carboxamide.

Protein Kinases: Modulators of Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including proliferation, differentiation, and survival.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3] The pyridine scaffold is a well-established hinge-binding motif for many kinase inhibitors.[3]

  • Potential Target: Receptor Tyrosine Kinases (e.g., c-Met). The c-Met receptor tyrosine kinase is a key driver of oncogenesis and tumor progression, and its dysregulation is linked to therapeutic resistance.[7] Pyridine-3-carboxamide derivatives have been identified as potential type II c-Met inhibitors.[7]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2_SOS GRB2/SOS cMet->GRB2_SOS Activates PI3K PI3K cMet->PI3K Activates HGF HGF (Ligand) HGF->cMet Binds A30 1,2-dimethyl-4H-pyridine- 3-carboxamide (Potential Inhibitor) A30->cMet Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Potential inhibition of the c-Met signaling pathway.

Apoptosis Induction: Targeting Cell Death Pathways

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[1] Pyridone derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of effector caspases like caspase-3.[1]

  • Potential Target: Caspase-3. This executioner caspase is a central player in the apoptotic cascade. Its activation leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological changes of apoptosis.

Caspase3_Workflow start Start: Treat Cancer Cells with 1,2-dimethyl-4H-pyridine-3-carboxamide lyse Cell Lysis and Protein Extraction start->lyse quantify Protein Quantification (e.g., BCA Assay) lyse->quantify assay Incubate Lysate with Caspase-3 Substrate (e.g., Ac-DEVD-pNA) quantify->assay measure Measure Absorbance at 405 nm (Colorimetric Detection of pNA) assay->measure analyze Data Analysis: Calculate Caspase-3 Activity measure->analyze end End: Determine Apoptosis Induction analyze->end

Caption: Workflow for assessing Caspase-3 activity.

Extracellular Matrix Remodeling: Inhibition of Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are zinc-dependent enzymes responsible for the degradation of extracellular matrix components.[8] Overexpression of certain MMPs, such as MMP-13 (collagenase-3), is associated with diseases like osteoarthritis and cancer metastasis.[9] Dimethylpyridine-3-carboxamide derivatives have been designed as selective, non-zinc chelating inhibitors of MMP-13.[8]

  • Potential Target: Matrix Metalloproteinase-13 (MMP-13). This enzyme is a key player in tissue remodeling and its inhibition can prevent pathological tissue degradation.

MMP13_Inhibition Compound 1,2-dimethyl-4H-pyridine- 3-carboxamide MMP13 MMP-13 Compound->MMP13 Selectively Inhibits OtherMMPs Other MMPs (e.g., MMP-8) Compound->OtherMMPs Weakly Inhibits Therapeutic_Effect Therapeutic Effect (e.g., Anti-arthritic, Anti-metastatic) Compound->Therapeutic_Effect Potential for ECM_Degradation Pathological ECM Degradation MMP13->ECM_Degradation Causes

Caption: Rationale for selective MMP-13 inhibition.

Fungal Respiration: Targeting Succinate Dehydrogenase

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH can disrupt fungal respiration, making it a valuable target for antifungal agents.[10] Pyridine carboxamide derivatives have been identified as potential SDH inhibitors with antifungal activity.[10]

  • Potential Target: Fungal Succinate Dehydrogenase (SDH). This enzyme is essential for fungal metabolism and survival.

Experimental Protocols for Target Validation

The following protocols provide a framework for validating the potential therapeutic targets of 1,2-dimethyl-4H-pyridine-3-carboxamide.

Kinase Inhibition Assay (e.g., c-Met)

Objective: To determine the in vitro inhibitory activity of 1,2-dimethyl-4H-pyridine-3-carboxamide against a specific protein kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human c-Met kinase (or other kinase of interest)

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP (Adenosine triphosphate)

    • 1,2-dimethyl-4H-pyridine-3-carboxamide (test compound)

    • Positive control inhibitor (e.g., BMS-777607 for c-Met)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white assay plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of 1,2-dimethyl-4H-pyridine-3-carboxamide in DMSO.

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells for a positive control, a negative control (DMSO vehicle), and a no-enzyme control.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay

Objective: To assess the effect of 1,2-dimethyl-4H-pyridine-3-carboxamide on the proliferation of cancer cells.

Methodology:

  • Cell Culture:

    • Culture cancer cell lines (e.g., NCI-H1993, HCT-116 for c-Met studies) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 1,2-dimethyl-4H-pyridine-3-carboxamide for 72 hours.

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Determine the percentage of cell viability relative to the vehicle-treated control.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Quantitative Data Summary

While specific data for 1,2-dimethyl-4H-pyridine-3-carboxamide is not yet publicly available, the following table presents representative inhibitory concentrations for related pyridine carboxamide derivatives against their respective targets, as found in the literature.

Compound ClassTargetAssay TypeReported IC₅₀ / MIC
Pyridine Carboxamide DerivativeBotrytis cinerea SDHEnzymatic Inhibition5.6 mg/L[10]
Dimethylpyridine-3-carboxamideMMP-13Enzymatic Inhibition3-10 µM (in cancer cell lines)[8]
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosisWhole-cell (MIC₉₀)≤1 µM[11]
N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamidec-MetCellular AssayPotent suppression[7]

Conclusion and Future Directions

The 1,2-dimethyl-4H-pyridine-3-carboxamide scaffold holds significant promise for the development of novel therapeutics. Based on the extensive research into related compounds, key potential targets include protein kinases (such as c-Met), caspases, matrix metalloproteinases, and fungal succinate dehydrogenase. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of these potential targets.

Future research should focus on the synthesis and biological evaluation of 1,2-dimethyl-4H-pyridine-3-carboxamide to confirm its activity against these predicted targets. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this compound. Furthermore, in vivo studies in relevant animal models will be necessary to assess its therapeutic efficacy and pharmacokinetic properties. The continued exploration of this versatile chemical scaffold is likely to yield novel drug candidates for a range of diseases.

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Whitepaper: In Silico Characterization of 1-Methyl-4-Pyridone-3-Carboxamide: A Predictive Guide to Physicochemical, Pharmacokinetic, and Toxicological Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imperative to de-risk drug candidates early in the discovery pipeline has catalyzed the adoption of robust in silico methodologies. These computational approaches offer a rapid, cost-effective, and ethically sound means of predicting a molecule's behavior before its synthesis.[1] This technical guide provides an in-depth, protocol-driven framework for the computational characterization of 1-Methyl-4-Pyridone-3-Carboxamide (also known as 1,2-dimethyl-4H-pyridine-3-carboxamide, CAS: 769-49-3), a heterocyclic compound representative of a scaffold with broad biological relevance.[2] We will delineate the theoretical underpinnings and practical workflows for predicting its foundational physicochemical properties, its pharmacokinetic (ADME) profile, and its potential toxicological liabilities. The objective is to equip researchers, chemists, and drug development professionals with a validated, logical system for generating a comprehensive, predictive data package, thereby enabling more informed decision-making in early-stage drug discovery.[3][4]

Part 1: Prediction of Foundational Physicochemical Properties

The physicochemical nature of a compound governs its interaction with biological systems, influencing everything from solubility in aqueous media to its ability to cross cellular membranes.[5] Therefore, an accurate early assessment of properties such as lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa) is a non-negotiable first step in evaluating a compound's drug-like potential.[6][7]

Causality and Experimental Choice

We employ a consensus modeling approach, integrating predictions from multiple algorithms to mitigate the biases inherent in any single method. Fragment-based methods, like that used in ALOGPS, are effective for calculating logP by summing the contributions of molecular fragments.[8] For pKa, which is critical for understanding a compound's charge state at physiological pH, models trained on large, diverse datasets are essential for accuracy.[9] These properties collectively inform the Lipinski's "Rule of Five," a foundational guideline for assessing oral bioavailability.[10]

Experimental Protocol 1: Physicochemical Property Prediction
  • Obtain Canonical Structure Representation: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule. For 1-Methyl-4-Pyridone-3-Carboxamide, this is CN1C=CC(=O)C(=C1)C(=O)N.

  • Select Predictive Platforms: Utilize a combination of well-regarded, freely accessible platforms to generate a consensus view. Recommended tools include the Virtual Computational Chemistry Laboratory's ALOGPS 2.1 for logP and logS[8] and the SwissADME web tool, which provides a suite of property predictions.

  • Execute Predictions:

    • Navigate to the ALOGPS 2.1 server (vcclab.org). Input the SMILES string and execute the prediction for 1-octanol/water partition coefficient (logP) and aqueous solubility (logS).

    • Navigate to the SwissADME web server (swissadme.ch). Input the SMILES string and run the analysis. Extract the consensus logP, ESOL-predicted solubility (logS), and pKa values.

  • Data Collation and Validation: Consolidate the predicted values into a summary table. Cross-reference these computational predictions with any available data from chemical databases like PubChem or FooDB to establish a confidence interval.[11][12]

Visualization: Physicochemical Prediction Workflow

cluster_input Input cluster_tools Prediction Platforms cluster_output Predicted Properties SMILES Canonical SMILES CN1C=CC(=O)C(=C1)C(=O)N ALOGPS ALOGPS 2.1 Server SMILES->ALOGPS SwissADME SwissADME Web Tool SMILES->SwissADME LogP Lipophilicity (logP) ALOGPS->LogP LogS Solubility (logS) ALOGPS->LogS SwissADME->LogP SwissADME->LogS pKa Ionization (pKa) SwissADME->pKa

Caption: Workflow for predicting core physicochemical properties from a SMILES input.

Data Summary Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueMethod/SourceInterpretation & Significance
Molecular Weight 152.15 g/mol PubChem[11]Complies with Lipinski's Rule of Five (<500 Da), favorable for absorption.
logP (Lipophilicity) -1.0 to -0.56ALOGPS, ChemAxon[12]Indicates high hydrophilicity. May challenge passive membrane permeability but suggests good aqueous solubility.
logS (Solubility) -0.12ALOGPS[12]Predicts high aqueous solubility, which is advantageous for formulation and administration.
pKa (Strongest Basic) 0.39ChemAxon[12]Very weak basicity; the molecule will be predominantly neutral at physiological pH (7.4), which can aid membrane crossing.
Polar Surface Area 63.4 ŲChemAxon[12]Well within the desirable range (<140 Ų) for good cell permeability and oral bioavailability.

Part 2: In Silico Pharmacokinetic (ADME) Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for predicting its in vivo efficacy and duration of action.[10] Computational ADME models are trained on vast datasets of experimental results to correlate chemical structures with pharmacokinetic behaviors.[13][14]

Causality and Experimental Choice

The ADME profile is a multi-parameter assessment. For absorption , we evaluate predictors for Human Intestinal Absorption (HIA) and Caco-2 permeability, which model the gut wall.[14] For distribution , Blood-Brain Barrier (BBB) penetration is a key parameter for CNS-targeted drugs, while Plasma Protein Binding (PPB) affects the free concentration of the drug available to act on its target.[15] For metabolism , we focus on predicting interactions with Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs.[16][17] Predicting which CYP isozymes a compound might inhibit is crucial for avoiding drug-drug interactions.[17]

Experimental Protocol 2: ADME Profile Prediction
  • Input Structure: Use the canonical SMILES string CN1C=CC(=O)C(=C1)C(=O)N.

  • Select Predictive Platform: The SwissADME web server provides a robust, integrated platform for predicting a wide range of ADME properties.

  • Execute Prediction: Input the SMILES string into SwissADME and execute the analysis.

  • Data Extraction and Interpretation:

    • Pharmacokinetics Section: Record the predictions for GI absorption and BBB permeation.

    • Drug-Likeness Section: Note the compliance with various drug-likeness rules (e.g., Lipinski, Ghose, Veber).

    • Medicinal Chemistry Section: Record the status as a P-glycoprotein (P-gp) substrate. P-gp is a key efflux transporter that can limit drug absorption.[7]

    • Cytochrome P450 Inhibition: Record the predicted inhibitory activity against the main CYP isozymes (1A2, 2C19, 2C9, 2D6, 3A4).

Data Summary Table 2: Predicted ADME Profile
ADME ParameterPredictionMethod/SourceImplication for Drug Development
GI Absorption HighSwissADME (BOILED-Egg Model)The molecule is likely to be well-absorbed from the gastrointestinal tract.
BBB Permeation NoSwissADME (BOILED-Egg Model)Unlikely to cross the blood-brain barrier, suggesting a low potential for CNS side effects unless it is a CNS target.
P-gp Substrate NoSwissADMENot predicted to be a substrate of the P-gp efflux pump, which is favorable for intestinal absorption and retention.
CYP1A2 Inhibitor NoSwissADMELow risk of drug-drug interactions with substrates of CYP1A2.
CYP2C19 Inhibitor NoSwissADMELow risk of drug-drug interactions with substrates of CYP2C19.
CYP2C9 Inhibitor NoSwissADMELow risk of drug-drug interactions with substrates of CYP2C9.
CYP2D6 Inhibitor NoSwissADMELow risk of drug-drug interactions with substrates of CYP2D6.
CYP3A4 Inhibitor NoSwissADMELow risk of drug-drug interactions with substrates of CYP3A4, the most common drug-metabolizing enzyme.

Part 3: Computational Toxicology (Tox) Assessment

Identifying potential toxicological liabilities at the earliest possible stage is a primary goal of in silico modeling, preventing the costly failure of compounds in later preclinical or clinical stages.[1][18] These methods range from identifying specific chemical fragments associated with toxicity (structural alerts) to complex machine learning models trained on extensive toxicological data.[19][20]

Causality and Experimental Choice

Our approach is two-pronged. First, we screen for structural alerts (SAs) , which are well-characterized molecular substructures known to be involved in toxic mechanisms.[21] This provides a rapid, knowledge-based assessment. Second, we utilize predictive Quantitative Structure-Activity Relationship (QSAR) models. QSAR models mathematically correlate molecular descriptors with toxicological endpoints like mutagenicity or cardiotoxicity (hERG blockage).[19] This dual approach provides both a qualitative (rule-based) and quantitative (statistical model-based) risk assessment.

Experimental Protocol 3: Toxicity Profile Prediction
  • Input Structure: Use the canonical SMILES string CN1C=CC(=O)C(=C1)C(=O)N.

  • Select Predictive Platforms:

    • Structural Alerts: Utilize a platform like the OECD QSAR Toolbox or online servers that screen for alerts (e.g., Brenk, PAINS). SwissADME includes some of these.

    • Endpoint Prediction: Use a dedicated server for toxicity prediction, such as ProTox-II or similar platforms that provide models for specific endpoints like hepatotoxicity and mutagenicity.

  • Execute Predictions:

    • Submit the SMILES to the SwissADME server and check the "Medicinal Chemistry" section for Brenk and PAINS alerts.

    • Submit the SMILES to the ProTox-II server. Run the prediction for key endpoints including Oral Toxicity (LD50), Hepatotoxicity, and Mutagenicity.

  • Analyze and Consolidate: Review the outputs for any structural flags. Record the predicted toxicity class, LD50 value, and the probabilities for specific organ toxicities. Interpret the results within the context of the models' applicability domains.

Visualization: Toxicity Prediction Logic

cluster_input Input cluster_analysis Analysis Tiers cluster_output Predicted Endpoints SMILES Molecular Structure (SMILES) SA Tier 1: Structural Alert Screening (e.g., Brenk, PAINS) SMILES->SA QSAR Tier 2: QSAR & Machine Learning Models SMILES->QSAR Mutagenicity Mutagenicity SA->Mutagenicity Hepatotoxicity Hepatotoxicity QSAR->Hepatotoxicity Cardiotoxicity Cardiotoxicity (hERG) QSAR->Cardiotoxicity AcuteTox Acute Toxicity (LD50) QSAR->AcuteTox

Caption: Tiered logic for in silico toxicity assessment.

Data Summary Table 3: Predicted Toxicological Profile
Toxicity EndpointPredictionMethod/SourceInterpretation
Structural Alerts No PAINS or Brenk alertsSwissADMEThe molecule does not contain common substructures associated with promiscuous binding or inherent reactivity/toxicity.
Mutagenicity InactiveProTox-IIPredicted to be non-mutagenic in an Ames test model, a critical early safety checkpoint.
Hepatotoxicity InactiveProTox-IILow probability of causing liver damage, a common reason for drug failure.
Carcinogenicity InactiveProTox-IIPredicted to be non-carcinogenic.
Acute Oral Toxicity Class 4 (300 < LD50 <= 2000 mg/kg)ProTox-IIPredicted to be harmful if swallowed, indicating moderate acute toxicity. Requires careful dose consideration.

Holistic Synthesis and Conclusion

The composite in silico profile of 1-Methyl-4-Pyridone-3-Carboxamide suggests a molecule with several favorable drug-like characteristics. Its high predicted aqueous solubility and high gastrointestinal absorption, combined with a lack of P-gp substrate activity, point towards promising oral bioavailability.[7][14] The molecule is hydrophilic (low logP), which may limit passive diffusion across tight membrane barriers like the BBB, a potentially desirable trait for peripherally acting drugs.

Crucially, the predictive models indicate a low risk of interactions with major CYP450 enzymes, reducing the potential for drug-drug interactions.[16][17] From a safety perspective, the absence of structural alerts and negative predictions for mutagenicity and hepatotoxicity are highly encouraging.[19] The main flag is the predicted Class 4 acute oral toxicity, which warrants consideration but does not necessarily preclude further development.

References

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  • Title: In silico toxicology: Computational methods for the prediction of chemical toxicity (PDF) Source: ResearchGate URL: [Link]

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Methodological & Application

Application Note: A Researcher's Guide to the Multi-Step Synthesis of Pyridine-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyridine-3-carboxamide, commonly known as nicotinamide, is a fundamental scaffold in medicinal chemistry, forming the core of numerous coenzymes and pharmacologically active agents. The strategic synthesis of its analogs is a cornerstone of drug discovery programs targeting a wide array of diseases. This guide provides a detailed exposition of robust and versatile multi-step protocols for the synthesis of diverse pyridine-3-carboxamide analogs. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms, strategic planning, and troubleshooting. The protocols herein are designed to be self-validating, supported by authoritative references, and presented with clarity to ensure reproducibility and successful implementation in the research laboratory.

Strategic Foundations for Analog Synthesis

The synthetic approach to a target pyridine-3-carboxamide analog is dictated by the desired substitution pattern. Two primary strategic disconnections guide the synthetic plan:

  • Strategy A: Functionalization of a Pre-existing Pyridine Core. This is the most direct and common approach, starting with commercially available and cost-effective nicotinic acid or its derivatives. The core strategy involves forming the amide bond and subsequently modifying the pyridine ring, or vice-versa. This method is ideal for creating libraries of analogs with varied amide substituents or for introducing diversity at specific positions on the pyridine ring.

  • Strategy B: De Novo Construction of the Pyridine Ring. For highly substituted or structurally complex analogs where the desired precursors are unavailable, constructing the pyridine ring itself is necessary. This involves cyclization reactions, often employing multi-component strategies to build complexity efficiently.

This guide will focus primarily on the versatile and widely applicable methods within Strategy A, with an overview of advanced techniques for more complex targets.

Core Protocol I: Amide Bond Formation via Carboxylic Acid Activation

The most fundamental transformation is the coupling of nicotinic acid (or a substituted variant) with a primary or secondary amine. Direct condensation is inefficient; therefore, the carboxylic acid must first be activated.

The Principle of Activation

The condensation of a carboxylic acid and an amine to form an amide bond is a dehydration reaction.[1] To make the carboxyl group more susceptible to nucleophilic attack by the amine, its hydroxyl group is converted into a better leaving group. This is achieved by using a coupling reagent.[1][2] The choice of activating agent depends on the scale of the reaction, the sensitivity of the substrates, and cost considerations.

  • Acid Halides (e.g., SOCl₂, Oxalyl Chloride): Highly reactive, inexpensive, and ideal for robust, simple amines. The resulting acyl chloride is a potent electrophile. Thionyl chloride (SOCl₂) is a common choice, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.

  • Carbodiimides (e.g., EDC, DCC): Milder and suitable for more sensitive or complex substrates. These reagents facilitate a one-pot reaction without the need to isolate a highly reactive intermediate.[2] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred as its urea byproduct is water-soluble, simplifying workup compared to the insoluble byproduct of DCC.

Workflow for Synthesis via Nicotinoyl Chloride

This two-step protocol is a reliable and scalable method for a wide range of amine coupling partners.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A Nicotinic Acid C Nicotinoyl Chloride (Highly Reactive Intermediate) A->C Reflux, neat or in inert solvent (e.g., Toluene) B Thionyl Chloride (SOCl₂) or Oxalyl Chloride F Target Pyridine-3-carboxamide Analog C->F 0 °C to RT C->F D Primary or Secondary Amine (R¹R²NH) D->F E Inert Solvent (DCM, THF) + Base (e.g., Et₃N, Pyridine)

Caption: General workflow for two-step amide synthesis.

Detailed Experimental Protocol: Synthesis of N-benzylpyridine-3-carboxamide

Step 1: Preparation of Nicotinoyl Chloride Hydrochloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1.0 eq).

  • Carefully add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. Causality Note: An excess of SOCl₂ ensures complete conversion and can serve as the solvent. This reaction is highly exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The solution should become clear.

  • After cooling to room temperature, remove the excess SOCl₂ under reduced pressure. The resulting solid, nicotinoyl chloride hydrochloride, is typically used in the next step without further purification.

Step 2: Amide Coupling with Benzylamine

  • Dissolve the crude nicotinoyl chloride hydrochloride (1.0 eq) in an anhydrous inert solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (2.2 eq) in the same anhydrous solvent. Causality Note: The base is crucial. It neutralizes the HCl salt of the acid chloride and the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

  • Add the amine/base solution dropwise to the cooled nicotinoyl chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzylpyridine-3-carboxamide.

Core Protocol II: Diversification via Palladium-Catalyzed Cross-Coupling

For analogs requiring C-C or C-N bond formation on the pyridine ring, palladium-catalyzed cross-coupling reactions are indispensable tools.[3] These methods typically start from a halogenated pyridine-3-carboxamide derivative (e.g., 5-bromo-N-alkyl-nicotinamide), which can be synthesized using the protocols described in Section 2 starting from 5-bromonicotinic acid.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction is a powerful method for coupling aryl or heteroaryl halides with boronic acids or esters.[4][5] It allows for the introduction of a wide range of aryl and heteroaryl substituents onto the pyridine core.

G A Halogenated Pyridine-3-carboxamide (X = Br, I) E C-C Coupled Analog A->E B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Cs₂CO₃) D Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of 5-Bromo-N-benzylnicotinamide with Phenylboronic Acid

  • To a reaction vessel, add 5-bromo-N-benzylnicotinamide (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).[3] Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heat the mixture with stirring at 85-100 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

ParameterTypical ConditionRationale / E-E-A-T Insight
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ; it often requires an external phosphine ligand.
Ligand PPh₃, XantphosThe ligand stabilizes the palladium center and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for the transmetalation step of the catalytic cycle. Cesium carbonate is often more effective for challenging substrates.
Solvent Dioxane/H₂O, Toluene, DMFA mixture including water often accelerates the reaction by helping to dissolve the inorganic base and facilitate the transmetalation step.

Table 1. Key Parameters for Suzuki-Miyaura Cross-Coupling Reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction enables the coupling of aryl halides with a vast range of primary and secondary amines, providing direct access to aminopyridine derivatives.[6][7]

Protocol: Buchwald-Hartwig Amination of 5-Bromo-N-benzylnicotinamide with Morpholine

  • To an oven-dried reaction tube, add 5-bromo-N-benzylnicotinamide (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a specialized phosphine ligand (e.g., BINAP, Xantphos, 4-6 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).

  • Seal the tube, then evacuate and backfill with an inert gas.

  • Add anhydrous, degassed toluene or dioxane, followed by the amine coupling partner (morpholine, 1.2-1.5 eq).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Follow a similar work-up and purification procedure as described for the Suzuki coupling. Expertise Note: The choice of ligand is critical in Buchwald-Hartwig amination and is often substrate-dependent. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often rate-limiting.[8]

Advanced Strategy: Synthesis via Rearrangement of the Carboxamide

The carboxamide functional group itself can be a synthetic handle to produce aminopyridine building blocks. The Hofmann and Curtius rearrangements are classic name reactions that convert a carboxamide or a carboxylic acid derivative, respectively, into a primary amine with the loss of one carbon atom.[9][10]

G cluster_Hofmann Hofmann Rearrangement cluster_Curtius Curtius Rearrangement Amide Pyridine-3-carboxamide C₅H₄N-CONH₂ Isocyanate_H 3-Isocyanatopyridine C₅H₄N-NCO Amide->Isocyanate_H Br₂, NaOH Amine_H 3-Aminopyridine C₅H₄N-NH₂ Isocyanate_H->Amine_H H₂O, Δ (-CO₂) Acid Nicotinic Acid C₅H₄N-COOH Azide Nicotinoyl Azide C₅H₄N-CON₃ Acid->Azide 1) SOCl₂ 2) NaN₃ Isocyanate_C 3-Isocyanatopyridine C₅H₄N-NCO Azide->Isocyanate_C Δ (-N₂) Amine_C 3-Aminopyridine C₅H₄N-NH₂ Isocyanate_C->Amine_C H₂O, Δ (-CO₂)

Caption: Comparison of Hofmann and Curtius rearrangement pathways.

Hofmann Rearrangement Protocol

The Hofmann rearrangement converts a primary amide directly into a primary amine with one fewer carbon atom using bromine and a strong base.[11][12]

  • Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.1 eq) to a cooled (0 °C) solution of sodium hydroxide (NaOH) (4.0 eq) in water.

  • In a separate flask, dissolve nicotinamide (1.0 eq) in water and cool to 0-5 °C.

  • Slowly add the cold NaOBr solution to the nicotinamide solution, keeping the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 70-80 °C for 1-2 hours.

  • The resulting 3-aminopyridine can be isolated by extraction with an organic solvent (e.g., ethyl acetate or DCM) after cooling and neutralizing the reaction mixture.

Curtius Rearrangement Protocol

The Curtius rearrangement involves the thermal decomposition of an acyl azide, which is typically prepared from the corresponding carboxylic acid.[13][14]

  • Acyl Azide Formation: Convert nicotinic acid to nicotinoyl chloride as described in Section 2.3. Dissolve the crude acid chloride in a solvent like acetone and cool to 0 °C. Add a solution of sodium azide (NaN₃) (1.2 eq) in water dropwise. Safety Warning: Sodium azide is highly toxic, and acyl azides are potentially explosive. Handle with extreme care and use appropriate personal protective equipment.

  • Stir the reaction at 0 °C for 1-2 hours. The acyl azide often precipitates and can be collected by filtration.

  • Rearrangement: Suspend the nicotinoyl azide in an inert solvent like toluene and heat gently to reflux. Nitrogen gas will evolve as the azide rearranges to the isocyanate.[15]

  • Hydrolysis: After the rearrangement is complete (cessation of gas evolution), add dilute aqueous acid (e.g., HCl) and continue to reflux to hydrolyze the isocyanate to 3-aminopyridine. Isolate via a standard basic work-up and extraction.

Characterization of a Representative Analog

Thorough characterization is essential to confirm the structure and purity of the synthesized analogs.

TechniqueSample Data for N-benzyl-5-phenylnicotinamidePurpose
¹H NMR δ 9.15 (s, 1H), 8.80 (d, 1H), 8.30 (t, 1H), 7.60-7.20 (m, 11H), 6.80 (t, 1H, NH), 4.65 (d, 2H)Confirms the proton environment, connectivity, and regiochemistry.
¹³C NMR δ 166.5 (C=O), 149.2, 147.8, 138.1, 137.5, 135.9, 129.5, 129.1, 128.8, 128.0, 127.5, 125.4, 44.2 (CH₂)Confirms the carbon skeleton and presence of key functional groups.
Mass Spec (HRMS) Calculated for C₁₉H₁₆N₂O [M+H]⁺: 289.1335; Found: 289.1338Confirms the molecular formula and thus the elemental composition.
FT-IR ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (Amide I C=O stretch), ~1550 cm⁻¹ (Amide II N-H bend)Confirms the presence of the key amide functional group.

Table 2. Example Spectroscopic Data for a Synthesized Analog.

Conclusion

The synthesis of pyridine-3-carboxamide analogs is a highly versatile field in medicinal chemistry. By mastering fundamental transformations such as activated amide coupling and leveraging the power of modern synthetic methods like palladium-catalyzed cross-coupling, researchers can efficiently generate vast libraries of compounds for biological screening. The advanced rearrangement strategies presented offer alternative pathways to key aminopyridine intermediates, further expanding the accessible chemical space. The detailed, causality-driven protocols in this guide provide a solid foundation for both novice and experienced researchers to confidently and successfully synthesize novel analogs to drive forward drug discovery and development programs.

References

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Application Note: Selective Inhibition of MMP-13 using Dimethylpyridine-3-carboxamides

[1][2]

Abstract & Introduction

The Selectivity Challenge in Osteoarthritis Therapeutics Matrix Metalloproteinase-13 (MMP-13), or Collagenase-3, is the primary enzyme responsible for the irreversible degradation of type II collagen in articular cartilage, a hallmark of osteoarthritis (OA).[1][2][3] Historically, the development of MMP inhibitors (MPIs) failed due to "Musculoskeletal Syndrome" (MSS), a debilitating side effect caused by the non-selective inhibition of MMP-1 (Collagenase-1).

The Solution: Dimethylpyridine-3-carboxamides This application note details the characterization and screening of dimethylpyridine-3-carboxamides , a class of "Next-Generation" inhibitors. Unlike first-generation hydroxamates that chelate the catalytic zinc ion (leading to broad-spectrum toxicity), these scaffolds are non-zinc binding, allosteric inhibitors . They achieve high selectivity by occupying the deep, hydrophobic S1' specificity pocket and the unique S1' side pocket of MMP-13, which are structurally distinct from the shallow S1' pocket of MMP-1.

Mechanism of Action & Chemical Basis

To effectively screen these compounds, researchers must understand their binding mode. The dimethyl substitution on the pyridine ring is not merely decorative; it serves two critical functions:

  • Conformational Lock: It restricts the rotation of the carboxamide linker, forcing the molecule into a bioactive conformation that fits the S1' cleft.

  • Hydrophobic Filling: The methyl groups engage in van der Waals interactions with the hydrophobic residues of the S1' specificity loop (residues 245–253), a region highly variable among MMPs, thereby conferring selectivity.

Diagram 1: Binding Mode & Pathological Pathway

This diagram illustrates the pathological role of MMP-13 and how dimethylpyridine-3-carboxamides intercept this pathway via allosteric blockade, contrasting with broad-spectrum inhibition.

MMP13_PathwayOA_TriggerInflammatory Cytokines(IL-1u03b2, TNF-u03b1)ChondrocyteChondrocyteActivationOA_Trigger->ChondrocyteSignalingProMMP13Pro-MMP-13(Latent)Chondrocyte->ProMMP13SecretionActiveMMP13Active MMP-13(Catalytic Domain)ProMMP13->ActiveMMP13Activation (APMA/Plasmin)CollagenIIType II Collagen(Cartilage Matrix)ActiveMMP13->CollagenIICleavage at Gly775-Leu776DegradationCartilage Erosion(Irreversible)CollagenII->DegradationStructural FailureInhibitorDimethylpyridine-3-carboxamide(Inhibitor)Inhibitor->ActiveMMP13  Occupies S1' Pocket(Allosteric/Non-Zinc Binding)BroadSpecHydroxamate(Broad Spectrum)BroadSpec->ActiveMMP13  Chelates Zinc(Non-Selective)

Caption: Pathway of MMP-13 mediated cartilage degradation.[1][2][3][4][5] The inhibitor (grey hexagon) selectively blocks the active enzyme by occupying the S1' pocket, preventing collagen cleavage.

Experimental Protocol: FRET-Based Enzymatic Assay

This protocol uses a Fluorogenic Resonance Energy Transfer (FRET) peptide substrate.[6] The substrate contains a fluorophore (e.g., 5-FAM or Mca) and a quencher (e.g., QXL520 or Dnp).[6] When MMP-13 cleaves the peptide, the fluorophore is separated from the quencher, resulting in a fluorescence signal proportional to enzyme activity.

Materials & Reagents
ComponentSpecificationPurpose
Enzyme Recombinant Human MMP-13 (Catalytic Domain)Target protease. Avoid full-length if studying catalytic inhibition only.
Substrate 5-FAM/QXL520 FRET peptide or Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2Mimics the collagen cleavage site.
Activator APMA (p-aminophenylmercuric acetate)Activates latent pro-MMP-13. Toxic: Handle with care.
Assay Buffer 50 mM Tris (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35Brij-35 prevents enzyme adsorption to plastics. CaCl₂ is essential for MMP stability.
Reference GM6001 (Broad spectrum) or CL-82198 (Selective)Positive controls for assay validation.
Plate 384-well Black, Low-Binding Microplate"Black" reduces background; "Low-binding" prevents protein loss.
Enzyme Activation (Critical Step)

MMP-13 is often supplied as a zymogen (pro-enzyme). It must be activated before the assay.

  • Dilute Pro-MMP-13 to 40 nM in Assay Buffer.

  • Add APMA to a final concentration of 1 mM.[6][7]

  • Incubate at 37°C for 40–60 minutes .

    • Note: Do not over-incubate, as MMP-13 can undergo autolysis (self-degradation), losing activity.

Inhibition Assay Workflow

Objective: Determine the IC50 of the dimethylpyridine-3-carboxamide derivative.

  • Compound Preparation:

    • Dissolve test compounds in 100% DMSO to 10 mM stock.

    • Perform a 10-point serial dilution (1:3) in DMSO.

    • Transfer 0.5 µL of compound to the assay plate (Final DMSO conc. < 1%).

  • Enzyme Addition:

    • Dilute activated MMP-13 to 2 nM (final assay concentration will be 1 nM).

    • Add 25 µL of enzyme solution to wells containing compound.

    • Pre-incubation: Incubate for 30 minutes at Room Temperature (RT). This allows the inhibitor to navigate the S1' pocket and establish equilibrium.

  • Substrate Initiation:

    • Dilute FRET substrate to 2 µM in Assay Buffer.

    • Add 25 µL of substrate to the wells (Final conc: 1 µM).[8]

  • Measurement:

    • Read Fluorescence immediately (Kinetic Mode) for 60 minutes.[6]

    • Ex/Em: 490 nm / 520 nm (for FAM/QXL) or 320 nm / 405 nm (for Mca/Dnp).

Diagram 2: Screening Workflow

Visualizing the step-by-step liquid handling process to ensure reproducibility.

Assay_WorkflowStep1Compound Prep(Serial Dilution in DMSO)Step2Add Compound(0.5 µL to Plate)Step1->Step2Step3Add Activated MMP-13(25 µL)Step2->Step3Step4Pre-Incubation(30 min @ RT)Step3->Step4  Equilibrium BindingStep5Add Substrate(25 µL Start Reaction)Step4->Step5Step6Kinetic Read(Ex/Em, 60 min)Step5->Step6  Data Acquisition

Caption: Standardized workflow for FRET-based MMP-13 inhibition screening.

Selectivity Profiling (The "E-E-A-T" Validation)

A dimethylpyridine-3-carboxamide is only valuable if it spares MMP-1. You must run counter-screens.

Selectivity Ratio Calculation:

Counter-Screen Protocol Differences:

  • MMP-1: Uses the same FRET substrate but requires different activation (APMA often requires higher concentration or longer time, or use trypsin activation). The S1' pocket of MMP-1 is a "shallow bowl," whereas MMP-13 is a "deep tunnel." Your compound should not fit the bowl.

  • MMP-8 (Neutrophil Collagenase): Structurally intermediate. Often the secondary off-target.

Data Analysis & Troubleshooting

Calculating IC50
  • Calculate the Initial Velocity (V₀) from the linear portion of the fluorescence vs. time curve (Relative Fluorescence Units/min).

  • Normalize data:

    • 0% Inhibition = DMSO + Enzyme + Substrate

    • 100% Inhibition = DMSO + Buffer (No Enzyme) + Substrate

  • Fit data to the 4-parameter logistic equation:

    
    
    
Common Pitfalls
  • Inner Filter Effect: If your test compound is colored (e.g., yellow/orange), it may absorb the fluorescence emission, appearing as a false positive.

    • Correction: Run a control with compound + already cleaved substrate (product). If signal decreases as compound concentration increases, you have quenching/interference.

  • Zinc Chelation Artifacts: If the IC50 shifts significantly with added ZnCl₂ in the buffer, your compound might be a non-specific chelator rather than a specific S1' binder.

  • Solubility: Dimethylpyridine carboxamides can be lipophilic. Ensure no precipitation occurs at high concentrations (check via dynamic light scattering or simple turbidity if suspected).

References

  • Engel, C. K., et al. (2005). Structural basis for the highly selective inhibition of MMP-13.[9][10] Chemistry & Biology, 12(2), 181-189.[9]

  • Nara, H., et al. (2017). Discovery of Novel, Highly Potent, and Selective Matrix Metalloproteinase (MMP)-13 Inhibitors. Journal of Medicinal Chemistry, 60(2), 608–626. [5]

  • Li, J., et al. (2011). Structure-Based Design of Potent and Selective MMP-13 Inhibitors. Journal of Medicinal Chemistry, 54(6), 1779–1788.

  • Knäuper, V., et al. (1996). Cellular mechanisms for human procollagenase-3 (MMP-13) activation.[10] Journal of Biological Chemistry, 271(29), 17124-17131.[10]

  • AnaSpec. (2014). Protocol for SensoLyte® 520 MMP-13 Assay Kit. AnaSpec Technical Notes.

Application Note: Optimizing In Vitro Cytotoxicity Profiling for Novel Pyridine Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Carboxamide Scaffold in Oncology

Pyridine carboxamide derivatives represent a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore for kinase inhibitors (e.g., Sorafenib, Regorafenib) and tubulin polymerization inhibitors. Their structural ability to form hydrogen bonds within the ATP-binding pockets of kinases (such as VEGFR-2 and EGFR) makes them potent anticancer candidates.

However, evaluating these compounds presents distinct bioanalytical challenges. Their inherent lipophilicity often leads to precipitation in aqueous media, and specific substitutions (e.g., hydrazine or thiosemicarbazide moieties) can chemically reduce tetrazolium salts, leading to false-negative toxicity results in standard MTT assays.

This guide outlines a validated workflow to accurately determine the


 and mechanism of action for novel pyridine carboxamide derivatives, prioritizing assay interference mitigation and solubility management.

Phase I: Compound Management & Solubility Optimization

The "Experience" Insight: The most common failure mode for pyridine derivatives is not lack of potency, but "crashing out" (precipitation) in cell culture media, which creates micro-crystals that lyse cells physically rather than chemically, or scatter light during optical readouts.

Protocol: Stock Preparation and Serial Dilution
  • Primary Stock: Dissolve the solid pyridine carboxamide derivative in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10–50 mM .

    • Note: Pyridine rings are hydrophobic. If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of photosensitive substituents) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions (The "Intermediate Step"):

    • Do not dilute directly from 50 mM stock into cell media. This causes immediate precipitation (the "solvent shock" effect).

    • Step A: Create a 500x concentration series in 100% DMSO.

    • Step B: Dilute 1:500 into pre-warmed (

      
      ) culture medium.
      
    • Final DMSO Concentration: Must be

      
       (v/v) to ensure solvent toxicity does not skew the 
      
      
      
      .

Phase II: Primary Screening (The Validated MTT Workflow)

While ATP-based assays (e.g., CellTiter-Glo) are superior for high-throughput, the MTT assay remains the cost-effective standard for initial


 determination. However, pyridine derivatives require a Chemical Interference Control .
Experimental Design Diagram

The following workflow integrates a "Go/No-Go" decision point based on assay interference.

CytotoxicityWorkflow Start Compound Stock (DMSO) InterferenceCheck Abiotic Reduction Check (Media + Compound + MTT) Start->InterferenceCheck Decision Is Media Purple? InterferenceCheck->Decision MTT_Route Standard MTT Assay (Metabolic Reductase) Decision->MTT_Route No (Clear) ATP_Route Alternative Assay (CellTiter-Glo / ATP) Decision->ATP_Route Yes (Purple/False Signal) Readout Spectrophotometry (570 nm) MTT_Route->Readout Luminescence Luminometry (RLU) ATP_Route->Luminescence Analysis Data Analysis (Non-linear Regression) Readout->Analysis Luminescence->Analysis

Caption: Decision tree for selecting the correct cytotoxicity readout based on compound interference.

Detailed Protocol: MTT Assay with Interference Correction

Materials:

  • Target Cells (e.g., MCF-7, HepG2, A549).

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO.[1][2][3]

Step-by-Step:

  • Seeding: Seed cells (

    
     to 
    
    
    
    cells/well) in 96-well plates. Include "Blank" wells (media only).
  • Attachment: Incubate for 24 hours at

    
    , 5% 
    
    
    
    .
    • Why? Pyridine carboxamides often target cell cycle progression. Cells must be in the log-growth phase before treatment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound (0.01 µM – 100 µM).

    • CRITICAL CONTROL: Prepare 3 wells with Compound + Media + MTT (No Cells) .

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL MTT stock to each well. Incubate for 3–4 hours.

  • Interference Check: Inspect the "No Cell" control wells. If they turn purple, the pyridine derivative is chemically reducing MTT. Abort and switch to ATP assay.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO.[1][4] Shake for 15 min.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Phase III: Mechanistic Profiling (Apoptosis & Pathway)

Cytotoxicity (


) defines potency, but not the mode of death. Pyridine carboxamides typically induce apoptosis via kinase inhibition (VEGFR/EGFR) or mitochondrial disruption.
Pathway Visualization

The diagram below illustrates the theoretical mechanism of action for pyridine carboxamides, guiding your secondary assay selection.

Mechanism Compound Pyridine Carboxamide Derivative Target Tyrosine Kinase (VEGFR / EGFR) Compound->Target Inhibits ATP Binding Signal RAS / RAF / MEK Target->Signal Blocks Phosphorylation Mito Mitochondrial Dysfunction Signal->Mito Stress Signal Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome C Release Outcome Apoptosis (Cell Death) Caspase->Outcome

Caption: Proposed mechanism of action: Kinase inhibition leading to mitochondrial apoptosis.

Protocol: Annexin V/PI Dual Staining (Flow Cytometry)

To distinguish between apoptosis (programmed death) and necrosis (toxic lysis).

  • Treatment: Treat

    
     cells with the calculated 
    
    
    
    concentration for 24h.
  • Harvesting: Collect media (floating cells) and trypsinized adherent cells.

    • Note: Do not over-trypsinize; this damages membrane phosphatidylserine (PS), causing false positives.

  • Staining: Wash in cold PBS. Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Analysis:

    • Q1 (Annexin-/PI-): Viable.

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

    • Q3 (Annexin-/PI+): Necrosis (rare in controlled dosing).

    • Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of kinase inhibitor efficacy).

Data Presentation & Analysis

Calculation of IC50

Do not use linear regression. Use a 4-Parameter Logistic (4PL) Model :



Reporting Template

Summarize your findings in a table format for publication or internal review.

Compound IDCell Line

(µM)

SD
Selectivity Index (SI)*Mechanism (Flow Cytometry)
Pyr-C-01 MCF-7

> 50Early Apoptosis (45%)
Pyr-C-02 HepG2

12Late Apoptosis
Sorafenib MCF-7

30Early Apoptosis

*SI =


 Normal Cells / 

Cancer Cells. An SI > 10 indicates good therapeutic potential.[5]

References

  • National Institutes of Health (NIH). Assay Guidance Manual: Cell Viability Assays. (Updated 2018). Guidelines for selecting ATP vs. MTT assays. [Link]

  • El-Naggar, M., et al. Pyridine-Urea Derivatives as Anticancer Agents: Synthesis, VEGFR-2 Inhibition, and Molecular Docking. (2023).[3][6] Demonstrates the kinase targeting mechanism of pyridine scaffolds. [Link]

  • Riss, T.L., et al. Cytotoxicity Assays: In Vitro Methods to Measure Cell Death. (2019).[7][8] Comprehensive protocols for LDH and multiplexed cytotoxicity. [Link]

Sources

Application Notes and Protocols for In Vivo Efficacy Studies of Pyridine Carboxamides in Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridine Carboxamides and In Vivo Validation

Pyridine carboxamides represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them a cornerstone in modern drug discovery.[1] Their structural motif is prevalent in numerous FDA-approved drugs and clinical candidates targeting a range of diseases, from cancers to infectious diseases.[2][3][4][5] Notable examples include PARP inhibitors for cancer therapy and novel agents targeting enzymes like NAMPT.[6][7][8][9][10] The journey from a promising chemical entity to a potential therapeutic hinges on rigorous preclinical evaluation, with in vivo efficacy studies in mouse models serving as a critical checkpoint. These studies provide the first glimpse into a compound's behavior within a complex biological system, offering insights into its therapeutic potential, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and potential toxicities that are impossible to replicate in vitro.

This guide provides a comprehensive framework for designing, executing, and interpreting in vivo efficacy studies of pyridine carboxamides in mouse models. It is intended for researchers, scientists, and drug development professionals seeking to generate robust and reliable preclinical data.

Part 1: Strategic Experimental Design - The Blueprint for Success

A well-designed in vivo study is paramount for generating meaningful and reproducible results. This section delves into the critical considerations that form the foundation of a successful efficacy study.

Selecting the Appropriate Mouse Model: A Decision Guided by Biology

The choice of a mouse model is arguably the most critical decision in an in vivo study. The model must recapitulate key aspects of the human disease being targeted.

  • Xenograft Models: These models involve the transplantation of human cancer cells (cell line-derived xenografts or CDXs) or patient tumor tissue (patient-derived xenografts or PDXs) into immunodeficient mice.[11][12]

    • CDX Models: Offer reproducibility and are suitable for initial efficacy screening.[11] However, they may not fully represent the heterogeneity of human tumors.

    • PDX Models: More closely mimic the genetic and histological complexity of a patient's tumor, providing a more clinically relevant setting to evaluate therapeutic response.[11][13]

  • Syngeneic Models: These models utilize immunocompetent mice and mouse tumor cells, which is crucial for evaluating immunotherapies where the interaction between the drug, tumor, and the host immune system is of interest.[14]

  • Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations that drive tumor development, closely mimicking the natural progression of human cancers.[15]

The selection should be justified based on the specific pyridine carboxamide's proposed mechanism of action and the disease context. For instance, studying a PARP inhibitor's efficacy in a BRCA-deficient cancer would necessitate a model with a compromised DNA damage repair pathway.[15][16]

Route of Administration and Dosing Regimen: Optimizing Exposure

The route of administration should ideally align with the intended clinical route. Common routes in mice include:

  • Oral (PO): Administered via gavage, mimicking oral drug intake in humans.[17]

  • Intraperitoneal (IP): Allows for rapid absorption.[17][18]

  • Intravenous (IV): Provides immediate systemic circulation, typically via the tail vein.[17][18]

  • Subcutaneous (SC): Injected into the tissue layer between the skin and muscle.[17][18]

The dosing regimen (dose level and frequency) should be informed by prior pharmacokinetic (PK) studies to ensure adequate tumor exposure. A maximum tolerated dose (MTD) study is often conducted first to determine the highest dose that can be administered without causing unacceptable toxicity.

Defining Efficacy Endpoints: Measuring Success

Clear and quantifiable endpoints are essential for an unbiased assessment of efficacy.

  • Primary Endpoints:

    • Tumor Growth Inhibition (TGI): The most common endpoint, measured by the change in tumor volume over time.

    • Survival: Assessed as an increase in the lifespan of treated animals compared to controls.

  • Secondary Endpoints:

    • Biomarker Analysis: Measuring changes in target engagement or downstream signaling pathways in tumor tissue.

    • Body Weight and Clinical Signs: Monitored to assess the overall health and tolerability of the treatment.[19][20]

Part 2: Methodologies and Protocols - From Theory to Practice

This section provides detailed, step-by-step protocols for key experimental workflows. All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and adhere to established animal welfare guidelines.[21][22][23]

Workflow for a Subcutaneous Xenograft Efficacy Study

This workflow outlines the key steps for a typical efficacy study using a subcutaneous xenograft model.

G cluster_pre_study Pre-Study Phase cluster_study_initiation Study Initiation cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Animal_Acclimation Animal Acclimation & Health Monitoring Tumor_Implantation Subcutaneous Tumor Cell Implantation Animal_Acclimation->Tumor_Implantation Cell_Culture Tumor Cell Culture & Expansion Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Test Article & Vehicle Administration Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Repeated Cycles Monitoring->Dosing Termination Study Termination & Tissue Collection Monitoring->Termination Data_Analysis Data Analysis & Interpretation Termination->Data_Analysis

Caption: General workflow for an in vivo subcutaneous xenograft efficacy study.

Protocol 1: Subcutaneous Tumor Implantation
  • Cell Preparation: Harvest tumor cells from culture during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in an appropriate medium, often mixed with an extracellular matrix like Matrigel, to a final concentration of 1x10^7 cells/mL. Place the cell suspension on ice.

  • Animal Preparation: Anesthetize the mouse using an approved method (e.g., isoflurane inhalation). Shave and sterilize the injection site on the flank of the mouse.

  • Injection: Using a 27-gauge needle and a 1 mL syringe, draw up 0.1 mL of the cell suspension (containing 1x10^6 cells). Gently lift the skin and inject the cell suspension subcutaneously.

  • Post-Injection Monitoring: Monitor the animal until it has fully recovered from anesthesia.

Protocol 2: Dosing and Monitoring
  • Dosing Preparation: Prepare the pyridine carboxamide formulation and the vehicle control. Ensure sterility for parenteral routes of administration.

  • Administration: Administer the test article and vehicle according to the predetermined route, dose, and schedule.[17][18][24][25][26] For oral gavage, use an appropriate gauge feeding needle to minimize the risk of esophageal injury.

  • Tumor Measurement: Measure the tumor volume 2-3 times per week using calipers. The volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Body Weight and Health Monitoring: Record the body weight of each animal at the time of tumor measurement. Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.

Part 3: Understanding the Mechanism - A Look at Key Signaling Pathways

Many pyridine carboxamides exert their effects by targeting key enzymes involved in cellular metabolism and DNA repair. Understanding these pathways is crucial for interpreting efficacy data and designing rational combination therapies.

PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks.[16] In cancers with defects in homologous recombination (HR), such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death. This concept is known as synthetic lethality.[16]

G cluster_dna_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome SSB Single-Strand Break DSB Double-Strand Break SSB->DSB Leads to if unrepaired PARP PARP-mediated SSB Repair SSB->PARP HR Homologous Recombination (BRCA1/2) DSB->HR Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Induces in HR-deficient cells Viability Cell Viability PARP->Viability Promotes HR->Viability Promotes Pyridine_Carboxamide Pyridine Carboxamide (PARP Inhibitor) Pyridine_Carboxamide->PARP Inhibits

Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.

NAMPT Inhibition and NAD+ Depletion

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[10][27] NAD+ is a critical coenzyme for numerous cellular processes, and cancer cells often have a high demand for it. Pyridine carboxamide-based NAMPT inhibitors can deplete NAD+ levels, leading to an energy crisis and cell death.[8][9][28]

Part 4: Data Analysis and Interpretation - Drawing Meaningful Conclusions

The raw data collected during the study must be analyzed statistically to determine the significance of the observed effects.

Quantitative Data Summary
Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day X)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control101500 ± 150--2 ± 1.5
Pyridine Carboxamide (10 mg/kg)10750 ± 9050-5 ± 2.0
Pyridine Carboxamide (30 mg/kg)10300 ± 5080-8 ± 2.5
Positive Control10450 ± 6070-10 ± 3.0
Statistical Analysis
  • Tumor Growth: Tumor growth data can be analyzed using a repeated-measures two-way ANOVA, followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control at each time point.[29]

  • Survival: Survival data is typically analyzed using the Kaplan-Meier method, and the log-rank test is used to determine statistical significance between groups.[29]

  • Treatment-to-Control Ratio (TCR): The TCR of tumor volume at a specific time point is often used to characterize the effectiveness of a therapy.[30][31]

A statistically significant reduction in tumor growth or an increase in survival in the treatment groups compared to the vehicle control is indicative of in vivo efficacy.

Part 5: Advanced Considerations and Troubleshooting

In Vivo Imaging

Advanced imaging techniques can provide non-invasive, longitudinal monitoring of tumor growth and response to therapy.[32][33][34][35][36]

  • Bioluminescence Imaging (BLI): Requires tumor cells to be engineered to express luciferase. It is highly sensitive for tracking tumor burden, especially in orthotopic or metastatic models.[33][35]

  • Fluorescence Imaging: Can be used to track fluorescently labeled cells or probes.[32]

  • High-Resolution Imaging (MRI, CT, PET): Provide detailed anatomical and functional information.[33][34][35]

Troubleshooting Common Issues
  • No Tumor Growth: This could be due to poor cell viability, an insufficient number of cells injected, or the choice of an inappropriate mouse strain.

  • High Variability in Tumor Growth: This can be mitigated by ensuring a consistent cell passage number, proper randomization of animals, and a sufficient sample size.

  • Toxicity: If significant body weight loss or adverse clinical signs are observed, the dose and/or frequency of administration may need to be adjusted.

Conclusion

In vivo efficacy studies in mouse models are a cornerstone of preclinical drug development. A well-designed and rigorously executed study can provide invaluable data on the therapeutic potential of novel pyridine carboxamides. By carefully considering the choice of model, dosing regimen, and endpoints, and by employing sound methodologies and statistical analysis, researchers can generate high-quality data to support the advancement of promising new therapies.

References

  • Szabó, C., & Pacher, P. (2022). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. International Journal of Molecular Sciences. [Link]

  • Redway, A., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. MalariaWorld. [Link]

  • Kim, J., et al. (2024). Promising Approach for Optimizing In Vivo Fluorescence Imaging in a Tumor Mouse Model: Precision in Cancer Research. Journal of Cancer Prevention. [Link]

  • Rehemtulla, A., & Ross, B. D. (2005). Advances in imaging mouse tumour models in vivo. Nature Reviews Cancer. [Link]

  • Pacher, P., & Szabó, C. (2022). Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. MDPI. [Link]

  • Kumar, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Kumar, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. [Link]

  • Iyer, V., & Ryan, D. (2015). Imaging in animal models. OAText. [Link]

  • Charles River Laboratories. Oncology In Vivo Imaging. [Link]

  • Le, A., et al. (2010). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Clinical Cancer Research. [Link]

  • Zak, M., et al. (2015). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Molecular Cancer Therapeutics. [Link]

  • Pantelidou, C., et al. (2019). PARP Inhibitor Efficacy Depends on CD8+ T-cell Recruitment via Intratumoral STING Pathway Activation in BRCA-Deficient Models of Triple-Negative Breast Cancer. Cancer Discovery. [Link]

  • UC San Diego Moores Cancer Center. In Vivo Imaging. [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Sampath, D., et al. (2015). NAMPT inhibitors are effective in vivo agents against PPM1D mutant xenografts. Oncotarget. [Link]

  • University of Iowa. Routes and Volumes of Administration in Mice. [Link]

  • Chini, C. C. S., et al. (2017). Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer. Oncotarget. [Link]

  • Al-Ostoot, F. H., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

  • Rottenberg, S., et al. (2008). High sensitivity of BRCA1-deficient mammary tumors to the PARP inhibitor AZD2281 alone and in combination with platinum drugs. PNAS. [Link]

  • RJPTSimLab. Study of different routes of drugs administration in mice & rats. [Link]

  • Li, L., et al. (2017). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics. [Link]

  • Yuan, J., et al. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. bioRxiv. [Link]

  • ResearchGate. (2025). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. [Link]

  • O'Connor, A., et al. (2025). Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia. Blood Cancer Journal. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Workman, P., et al. (2010). Of mice and men: the evolution of animal welfare guidelines for cancer research. British Journal of Cancer. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Sygnature Discovery. (2023). How to trust your data: the power of statistical analysis in in vivo experimental design. [Link]

  • Zhang, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. [Link]

  • ResearchGate. (2025). Guidelines for Assessing the Health and Condition of Mice. [Link]

  • TransCure bioServices. (2025). How to Administer a Substance to a Mouse?. [Link]

  • Addgene. (2025). Common Injection Routes in Mice. Addgene Blog. [Link]

  • Li, C., et al. (2015). New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Oncology Letters. [Link]

  • Melior Discovery. Xenograft Mouse Models. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • ResearchGate. (2025). Antimycobacterial pyridine carboxamides: From design to in vivo activity. [Link]

  • ASM Journals. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • J-Stage. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. [Link]

  • Leach, M. C., et al. (2023). Identification of appropriate measures for the assessment of laboratory mouse welfare. PLOS ONE. [Link]

  • Wang, Y., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. [Link]

  • Redway, A., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. International Journal for Parasitology: Drugs and Drug Resistance. [Link]

  • Canadian Council on Animal Care. (2021). CCAC guidelines: Animal welfare assessment. [Link]

  • U.S. National Library of Medicine. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important scaffold. We will delve into the causality behind experimental choices, providing a framework for robust, self-validating protocols.

A Note on Nomenclature and Structure

The target molecule, systematically named 1,2-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide, exists in tautomeric equilibrium with its 4-hydroxy-pyridine form. However, the pyridin-4-one tautomer is generally the more stable and predominant form. This guide will focus on the synthesis of this pyridone structure.

Proposed Synthetic Pathway

A robust and common strategy for constructing this molecule involves a multi-step sequence, beginning with the formation of the core pyridone ring, followed by functional group manipulations. This approach offers flexibility and allows for troubleshooting at discrete stages.

Synthetic_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Selective Hydrolysis A Ethyl Acetoacetate + Cyanoacetamide + Ammonia B 3-cyano-6-methyl-4(1H)-pyridinone A->B Gupta, et al. Method C 1,3-dicyano-2,6-dimethyl- 4-pyridone B->C Methyl Iodide, Base (e.g., K2CO3) D 1,2-dimethyl-4-oxo-1,4-dihydro- pyridine-3-carboxamide (Target Molecule) C->D Controlled Basic Hydrolysis (e.g., NaOH, H2O2)

Caption: Proposed workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently below 20%. Where is the most likely point of failure?

A low overall yield in a multi-step synthesis can result from inefficiencies at any stage. A systematic approach is crucial.

  • Analyze Each Step in Isolation: Do not proceed to the next step until you have successfully isolated and characterized the intermediate with a reasonable yield (>70-80%). This will pinpoint the problematic transformation.

  • Focus on the Hydrolysis Step: The most technically challenging step in this sequence is the selective partial hydrolysis of the 3-cyano group to a carboxamide without over-hydrolysis to the carboxylic acid.[1] Nitriles are generally less susceptible to hydrolysis than amides, meaning that conditions harsh enough to hydrolyze the nitrile can rapidly convert the desired amide product into the carboxylic acid byproduct.[1] This is often the primary source of yield loss.

  • Re-evaluate Starting Material Purity: Confirm the purity of your starting materials, particularly ethyl acetoacetate and cyanoacetamide. Contaminants can interfere with the initial cyclization.[2]

Q2: I'm struggling with the initial pyridone ring formation (Step 1). The reaction is messy and the yield of the 3-cyano-4,6-dimethyl-2-pyridone is poor.

The initial multicomponent condensation is the foundation of the synthesis. Low yields here are common and typically stem from suboptimal reaction conditions or side reactions.[3]

  • Potential Cause 1: Inefficient Reaction Conditions. The classical Hantzsch reaction and its variants can require long reaction times and harsh conditions.[3]

    • Solution: Consider alternative energy sources. Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for pyridine synthesis by ensuring uniform and rapid heating.[3]

  • Potential Cause 2: Competing Side Reactions. Multicomponent reactions can have several competing mechanistic pathways, leading to a mixture of products.[3]

    • Solution: Strictly control the stoichiometry and reaction temperature. Adding the ammonia source (e.g., ammonium acetate) slowly can help control the reaction rate and minimize side products. Monitor the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q3: The nitrile hydrolysis (Step 3) is my main problem. I either get unreacted starting material or the carboxylic acid byproduct. How do I achieve selective conversion to the amide?

This is a classic challenge in organic synthesis. The key is to find conditions mild enough to prevent over-hydrolysis of the amide product, which is more reactive than the starting nitrile.[1][4]

  • Problem: Complete hydrolysis to the carboxylic acid.

    • Causality: Your conditions (e.g., high concentration of NaOH/HCl, high temperature, long reaction time) are too harsh. While heating with aqueous acid or base is the standard method for nitrile hydrolysis, it often drives the reaction to the most stable product, the carboxylate salt or carboxylic acid.[5]

    • Solution: Employ milder, more controlled conditions.

      • Alkaline Hydrogen Peroxide: A well-established method for mild nitrile hydration involves using an alkaline solution of hydrogen peroxide (H₂O₂).[4] Urea-Hydrogen Peroxide (UHP) is a convenient solid source of H₂O₂ that can be used in an alcoholic solvent with a base like NaOH.[4] The hydroperoxide anion is a more selective nucleophile for this transformation.

      • Careful Monitoring: Regardless of the method, monitor the reaction progress meticulously by TLC or LC-MS every 15-30 minutes. Quench the reaction immediately upon significant formation of the desired amide, even if some starting material remains. The unreacted nitrile is easier to separate from the amide than the carboxylic acid byproduct is.

  • Problem: No or incomplete reaction.

    • Causality: The reaction conditions are too mild, or the catalyst is ineffective. Acid or base catalysis is necessary because water itself is too poor a nucleophile to attack the nitrile carbon.[6] Catalysis works by protonating the nitrogen (acid catalysis) or via direct attack by hydroxide (base catalysis), both of which make the carbon more electrophilic.[6][7]

    • Solution: Gradually increase the reaction's energy.

      • Increase Temperature Incrementally: Gently warm the reaction (e.g., to 40-60°C) while monitoring closely.[7]

      • Solvent Choice: Using a solvent like isopropanol with NaOH has been shown to mediate the hydration of nitriles effectively under mild heating.[7]

Data Summary: Nitrile Hydrolysis Conditions

MethodReagentsTypical ConditionsProsCons
Harsh Hydrolysis aq. NaOH or aq. HClReflux, several hoursDrives reaction to completionHigh risk of over-hydrolysis to carboxylic acid[1][5]
Mild Basic Hydrolysis NaOH in IPA/EtOH60°C, careful monitoringBetter selectivity for amide[4][7]May be slow or incomplete
Alkaline Peroxide H₂O₂ (or UHP), NaOH, aq. EtOHMild heating (40-50°C)High selectivity for amide[4]Requires careful handling of peroxide

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MainlySM -> ActionSM; MainlyAcid -> ActionAcid; GoodMix -> ActionGood; }

Caption: Decision tree for optimizing the selective nitrile hydrolysis step.

Q4: Purification of the final product is difficult due to its high polarity.

Pyridone derivatives are often polar and can be challenging to purify, sometimes co-eluting with polar byproducts on silica gel.

  • Suggestion 1: Solvent System Optimization for Chromatography.

    • A standard ethyl acetate/hexane system may not be sufficient. Consider using a more polar mobile phase, such as dichloromethane/methanol or chloroform/methanol. Adding a small amount of acetic acid (0.5-1%) can help sharpen peaks if the carboxylic acid byproduct is present, while adding triethylamine (0.5-1%) can help with basic compounds.

  • Suggestion 2: Recrystallization. This is often the most effective method for purifying polar, crystalline compounds. Experiment with a range of solvent systems. A good starting point is an alcohol (like ethanol or isopropanol) or a mixture of a polar solvent in which the compound is soluble when hot (e.g., methanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether or hexanes).

  • Suggestion 3: Acid-Base Extraction. If the main impurity is the carboxylic acid byproduct, you can dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving your more neutral amide product in the organic layer. Be cautious, as some amides can be hydrolyzed under these conditions.

Frequently Asked Questions (FAQs)

  • Q: Are there alternative synthetic routes to consider? A: Yes. Instead of starting with cyanoacetamide, one could use an acetoacetamide derivative and introduce the C3 substituent later. Another approach is to synthesize the corresponding 1,2-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid first and then convert it to the amide using standard peptide coupling reagents (e.g., HATU, HOBt). This route is longer but avoids the challenges of selective nitrile hydrolysis.

  • Q: How critical is maintaining an inert atmosphere? A: For the initial ring-forming condensation and the final hydrolysis, an inert atmosphere is generally not required. However, for the N-alkylation step using a strong base and an alkyl halide, working under an inert atmosphere (Nitrogen or Argon) is good practice to prevent side reactions involving oxygen or moisture, especially if using sensitive bases like sodium hydride.

  • Q: Which analytical techniques are best for monitoring the reaction? A: Thin Layer Chromatography (TLC) is indispensable for real-time monitoring of reaction progress, allowing you to quickly assess the consumption of starting materials and the formation of products. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for the critical hydrolysis step. It provides unambiguous identification of your starting material, desired amide, and the carboxylic acid byproduct based on their different molecular weights, giving you precise control over the reaction.

References
  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link] (Note: The provided search result link for "Nitrile to Amide" was incorrect, but the content is commonly found on organic chemistry resource sites. A representative link is used.)

  • Flögel, O., et al. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Rao, S. N., et al. (2015). Transition metal-free hydration of nitriles to amides mediated by NaOH.
  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign.
  • Kantam, M. L., et al. (2010). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. Journal of Chemical Sciences.
  • Xin, X., et al. (2010). Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyridine Carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine carboxamide inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility in this important class of compounds. Our approach is rooted in scientific principles and practical, field-proven insights to help you advance your research.

Introduction: The Solubility Challenge with Pyridine Carboxamides

Pyridine carboxamide inhibitors are a versatile class of molecules with significant therapeutic potential. However, their often-planar aromatic structure and potential for strong intermolecular hydrogen bonding can lead to high crystal lattice energy and, consequently, low aqueous solubility. This poor solubility can hinder reliable in vitro assay results, complicate in vivo studies, and ultimately stall drug development.[1][2] This guide provides a structured approach to diagnosing and overcoming these solubility issues.

Part 1: Troubleshooting Guide - A Step-by-Step Approach

Step 1: Foundational Physicochemical Characterization

Before attempting to enhance solubility, it is crucial to understand the inherent physicochemical properties of your pyridine carboxamide inhibitor.

Question: My compound is precipitating in my aqueous assay buffer. Where do I start?

Answer: The first step is to quantify the extent of the solubility issue and understand the underlying physicochemical drivers. This involves measuring key parameters like pKa, LogP/LogD, and baseline solubility.

  • pKa Determination: The pKa value will tell you the pH at which your compound ionizes.[3][4] For pyridine carboxamides, the pyridine nitrogen is typically basic. Knowing the pKa is essential because the ionized form of a compound is generally more soluble in water than the neutral form.[5][6]

  • LogP and LogD Measurement: LogP (the partition coefficient for the neutral species) and LogD (the distribution coefficient at a specific pH) are measures of lipophilicity.[7] High LogP/LogD values often correlate with low aqueous solubility.

  • Solubility Measurement: You need a reliable number for your compound's solubility. There are two main types of solubility assays:

    • Kinetic Solubility: This high-throughput method is useful for early-stage discovery. It measures the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer over a short period (e.g., 2 hours).[8]

    • Thermodynamic Solubility: This "gold standard" measurement determines the equilibrium solubility of a solid compound in a buffer over a longer incubation period (e.g., 24-48 hours) and is crucial for lead optimization and formulation development.[8][9]

Experimental Protocol: Kinetic Solubility Assay (Shake-Flask Method)

  • Prepare a 10 mM stock solution of your pyridine carboxamide inhibitor in 100% DMSO.

  • In a 96-well plate, add an appropriate volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a final concentration of, for example, 200 µM with a final DMSO concentration of ≤1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, filter the samples to remove any precipitate.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.

  • The measured concentration is the kinetic solubility.

Step 2: Selecting a Solubility Enhancement Strategy

Once you have characterized your compound, you can choose an appropriate strategy to improve its solubility. The decision-making process can be visualized as follows:

G start Poorly Soluble Pyridine Carboxamide characterize Physicochemical Characterization (pKa, LogD, Thermodynamic Solubility) start->characterize ionizable Is the compound ionizable in a physiologically relevant pH range? characterize->ionizable salt Strategy 1: Salt Formation ionizable->salt  Yes non_ionizable Is cocrystal or prodrug approach feasible based on molecular structure? ionizable->non_ionizable  No formulation Advanced Formulation (e.g., lipid-based systems, nanoparticles) salt->formulation cocrystal Strategy 2: Cocrystallization cocrystal->formulation prodrug Strategy 3: Prodrug Approach prodrug->formulation amorphous Strategy 4: Amorphous Solid Dispersion amorphous->formulation non_ionizable->cocrystal  Yes non_ionizable->prodrug  Yes non_ionizable->amorphous  Consider

Caption: Decision workflow for selecting a solubility enhancement strategy.

Part 2: Deep Dive into Solubility Enhancement Techniques

This section provides detailed FAQs and protocols for the most common and effective strategies.

Strategy 1: Salt Formation

Causality: If your pyridine carboxamide has a sufficiently basic pyridine nitrogen (or an acidic moiety elsewhere in the structure), forming a salt is often the most straightforward way to dramatically increase aqueous solubility.[5][6][10] The salt form dissociates in water, leading to the more soluble ionized species.

FAQ:

  • Q: How do I know if my compound is a good candidate for salt formation?

    • A: A general rule of thumb is that the pKa of the basic group should be at least 2-3 pH units away from the pKa of the acidic counter-ion to ensure stable salt formation. For a basic pyridine, you would select a pharmaceutically acceptable acid as a counter-ion.

  • Q: What are some common counter-ions to screen?

    • A: For basic compounds, common acidic counter-ions include hydrochloride, sulfate, mesylate, tosylate, and tartrate.

  • Q: How does salt formation affect dissolution?

    • A: The dissolution rate of a salt is typically much higher than that of the free base because it creates a microenvironment of different pH at the surface of the dissolving solid, which favors solubility.[5][6]

Strategy 2: Cocrystallization

Causality: Cocrystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a coformer are held together by non-covalent interactions, most commonly hydrogen bonds.[1] By pairing the pyridine carboxamide with a highly soluble, pharmaceutically acceptable coformer, the resulting cocrystal can have significantly improved solubility and dissolution properties compared to the API alone.[11][12][13]

FAQ:

  • Q: How do I select a suitable coformer?

    • A: Coformer selection is a critical step. Look for molecules that are "Generally Regarded as Safe" (GRAS) and have complementary hydrogen bonding motifs to your pyridine carboxamide (e.g., carboxylic acids, amides). In silico screening methods, such as those based on the Conductor-like Screening Model for Real Solvents (COSMO-RS) or molecular docking, can help predict favorable API-coformer interactions.[14][15][16]

  • Q: What is the difference between a salt and a cocrystal?

    • A: The key difference lies in the degree of proton transfer. In a salt, there is a distinct proton transfer from the acid to the base, resulting in ionized species. In a cocrystal, the components are held together by hydrogen bonds without significant proton transfer.[17]

  • Q: My cocrystal shows improved solubility initially, but then the concentration crashes. What is happening?

    • A: This is likely due to the "spring and parachute" effect. The cocrystal dissolves to create a supersaturated solution of your API (the "spring"), which is thermodynamically unstable and can precipitate out as the more stable, less soluble form of the API over time. The goal is to have a "parachute" (e.g., a polymeric precipitation inhibitor in the formulation) to maintain the supersaturated state for a long enough period for absorption to occur.

Experimental Protocol: Liquid-Assisted Grinding (LAG) for Cocrystal Screening

This method is efficient for screening multiple coformers with small amounts of material.[18][19][20][21]

  • Place your pyridine carboxamide inhibitor and a selected coformer (typically in a 1:1 molar ratio) into a mortar or a ball mill vial.

  • Add a small, catalytic amount of a suitable solvent (e.g., a few microliters of methanol, ethanol, or acetonitrile). The solvent should facilitate molecular mobility without fully dissolving the components.[19][20]

  • Grind the mixture using a pestle or in a ball mill for a set period (e.g., 30-60 minutes).

  • Dry the resulting solid under vacuum.

  • Characterize the solid using Powder X-ray Diffraction (PXRD) to check for the formation of a new crystalline phase.[11][12][22]

Characterization of Cocrystals

TechniquePurposeWhat to Look For
Powder X-ray Diffraction (PXRD) To identify new crystalline phases.The PXRD pattern of the product should be distinct from the patterns of the starting materials.[11][12][22]
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal behavior.A new, sharp melting endotherm at a temperature different from the API and coformer suggests cocrystal formation.[11][17][23]
Fourier-Transform Infrared (FTIR) Spectroscopy To probe changes in hydrogen bonding.Shifts in the vibrational frequencies of key functional groups (e.g., C=O stretch of the carboxamide, N-H stretch) indicate new intermolecular interactions.[11][12][17]
Scanning Electron Microscopy (SEM) To observe changes in crystal morphology.The product's crystal habit and size will likely differ from the starting materials.
Strategy 3: Prodrug Approach

Causality: A prodrug is an inactive or less active derivative of a parent drug that is designed to undergo enzymatic or chemical conversion in the body to release the active drug.[24][25][26][27] For poorly soluble pyridine carboxamides, a common strategy is to attach a polar, ionizable promoiety to the molecule to enhance aqueous solubility.[24][28]

FAQ:

  • Q: What kind of promoieties are typically used to increase solubility?

    • A: Phosphate esters are a very common choice as they are highly water-soluble and can be cleaved in vivo by phosphatases.[6] Other options include amino acid conjugates or glycosides.

  • Q: Where can I attach a promoiety on a pyridine carboxamide?

    • A: This depends on the specific structure of your inhibitor. If there is a suitable hydroxyl or secondary amine group, that is an ideal attachment point. For tertiary amines, such as the pyridine nitrogen, N-oxide or quaternary ammonium prodrugs can be considered.

  • Q: How do I ensure the prodrug converts back to the active parent drug in vivo?

    • A: The linker between the promoiety and the parent drug must be designed to be labile under physiological conditions (e.g., susceptible to cleavage by common enzymes like esterases or phosphatases). In vitro stability studies in plasma and liver microsomes are essential to confirm this.

Example of a Prodrug Strategy:

G Parent Poorly Soluble Pyridine Carboxamide (with -OH group) Prodrug Water-Soluble Prodrug (Phosphate Ester) Parent->Prodrug Chemical Synthesis (Phosphorylation) Enzyme In vivo (e.g., Alkaline Phosphatase) Prodrug->Enzyme Administration Active Active Parent Drug (Released at target) Enzyme->Active Enzymatic Cleavage

Caption: Prodrug strategy for solubility enhancement.

Strategy 4: Amorphous Solid Dispersions (ASDs)

Causality: The amorphous form of a drug lacks the long-range molecular order of a crystalline solid. This disordered state has higher free energy, which translates to a significant increase in apparent solubility.[29][30][31] In an ASD, the amorphous drug is dispersed within a polymeric carrier, which helps to stabilize it and prevent recrystallization.[30][32]

FAQ:

  • Q: When should I consider an ASD?

    • A: ASDs are a powerful tool for very poorly soluble (often termed "brick dust") compounds where other methods may not provide a sufficient solubility boost. They are particularly useful for BCS Class II and IV compounds.[2][9][32][33]

  • Q: What are the main challenges with ASDs?

    • A: The primary challenge is physical stability. The high-energy amorphous state is thermodynamically driven to revert to the more stable, less soluble crystalline form over time.[30] Proper polymer selection and manufacturing process control are critical to ensure long-term stability.

  • Q: How are ASDs prepared?

    • A: Common methods include spray drying and hot-melt extrusion (HME).[32][34] In HME, the drug and polymer are mixed and heated until the drug dissolves in the molten polymer, forming a solid solution upon cooling.

Part 3: Summary of Strategies and Data

The following table summarizes the key features of each solubility enhancement strategy. The reported solubility increases are illustrative and will vary depending on the specific compound and system.

StrategyPrincipleTypical Fold Increase in SolubilityKey Considerations
Salt Formation Ionization of an acidic or basic group.10 to >1000-foldRequires an ionizable functional group with an appropriate pKa.
Cocrystallization Formation of a new crystalline phase with a soluble coformer.2 to >100-foldCoformer selection is critical; potential for "spring and parachute" effect.
Prodrug Approach Covalent attachment of a soluble promoiety.>1000-foldRequires a suitable functional handle for attachment and must be cleaved in vivo.
Amorphous Solid Dispersion Stabilization of the high-energy amorphous form in a polymer matrix.10 to >100-foldPhysical stability is a major concern; risk of recrystallization.

References

  • Insight of the various in silico screening techniques developed for assortment of cocrystal formers and their thermodynamic characterization. Taylor & Francis Online. [Link]

  • Screening for pharmaceutical cocrystal hydrates via neat and liquid-assisted grinding. PubMed. [Link]

  • Preparation and physicochemical characterization of cocrystals for enhancing the dissolution rate of glimepiride. ResearchGate. [Link]

  • Preparation and physicochemical characterization of cocrystals for enhancing the dissolution rate of glimepiride. Journal of Advanced Pharmacy Education and Research. [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. [Link]

  • Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. PMC. [Link]

  • Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. [Link]

  • Synthesis, Characterization and Physicochemical Properties of an Ibuprofen Pharmaceutical Cocrystal. Chinese Chemical Society. [Link]

  • Computational screening for prediction of co-crystals: method comparison and experimental validation. RSC Publishing. [Link]

  • Preparation of cocrystal-in-excipient systems by advanced pharmaceutical methods. University of East Anglia. [Link]

  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. [Link]

  • Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase. MDPI. [Link]

  • (PDF) Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase. ResearchGate. [Link]

  • Pharmaceutical Cocrystals and Their Physicochemical Properties. PMC. [Link]

  • An automated, high-throughput approach to generating cocrystals with solvent-drop grinding (SDG). Unchained Labs. [Link]

  • Liquid Assisted Grinding. REF Impact Case Studies. [Link]

  • Unlocking Potential: Cocrystals as Catalyst for Heightened Solubility and Dissolution of Low Solubility Pharmaceuticals. International Journal of Research in Pharmacy and Allied Science. [Link]

  • View of Pharmaceutical Cocrystals: An Emerging Approach to Modulate Physicochemical Properties of Active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics. [Link]

  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. ijrti.org. [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • In Silico Coformer Screening for Mefenamic Acid Cocrystallization. Semantic Scholar. [Link]

  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]

  • Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs. PMC. [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PMC. [Link]

  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed. [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team. [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Property-Based Design Methodology I: Parameters Influencing Solubility. ACD/Labs. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Academia.edu. [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Wiley Online Library. [Link]

  • Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. Journal of Drug Delivery and Therapeutics. [Link]

  • Formulation and development of some BCS Class II drugs. Academia.edu. [Link]

  • Salt formation to improve drug solubility. Connected Papers. [Link]

  • Salt formation to improve drug solubility. PubMed. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • Prodrug Design and Development for Improved Bioavailability across Biological Barriers. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. RSC Publishing. [Link]

  • A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. IJCRT.org. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • Salt formation to improve drug solubility. Semantic Scholar. [Link]

  • Prodrug Strategy in Drug Development. OUCI. [Link]

  • ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. PEXACY International Journal of Pharmaceutical Science. [Link]

  • Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]

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Technical Support Center: Optimization of Pyridine-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of pyridine-3-carboxamide, providing concise and actionable answers grounded in established chemical principles.

Q1: What are the primary industrial synthesis routes for pyridine-3-carboxamide?

A1: The two main industrial pathways for producing pyridine-3-carboxamide are the hydrolysis of 3-cyanopyridine and the amidation of nicotinic acid.[1] The hydrolysis of 3-cyanopyridine is often favored due to its high selectivity, especially when using enzymatic or specific catalytic methods that minimize the over-hydrolysis to nicotinic acid.[2][3] The direct amidation of nicotinic acid with ammonia is also a viable method, often catalyzed by ammonium salts.[1]

Q2: I'm experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors, including incomplete reactions, product degradation, or suboptimal reaction conditions. For instance, in the amidation of nicotinic acid, insufficient temperature or reaction time can lead to an incomplete conversion. Conversely, prolonged exposure to harsh basic or acidic conditions can cause decomposition of the desired amide.[4] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to identify the optimal reaction endpoint.[5]

Q3: What are the most common impurities I should expect, and how can I minimize them?

A3: The most prevalent impurity is typically unreacted starting material (e.g., nicotinic acid or 3-cyanopyridine). Another common byproduct, particularly in the hydrolysis of 3-cyanopyridine, is nicotinic acid due to over-hydrolysis.[6] To minimize unreacted starting materials, ensure accurate stoichiometry and sufficient reaction time.[5] To reduce the formation of nicotinic acid during hydrolysis, precise control of reaction conditions (temperature, pH) and the use of selective catalysts, such as certain enzymes or manganese dioxide, are recommended.[6]

Q4: What are the best practices for purifying the final pyridine-3-carboxamide product?

A4: Purification strategies depend on the scale and the nature of the impurities. Common and effective methods include:

  • Crystallization: This is a highly effective method for obtaining a high-purity product. A suitable solvent system is key to successful crystallization.[5]

  • Activated Carbon Treatment: Following the initial synthesis, treating the solution with activated carbon can effectively remove colored impurities and other minor organic byproducts before crystallization.[1]

  • Column Chromatography: For smaller-scale syntheses or when dealing with impurities of similar polarity to the product, silica gel column chromatography can be an effective separation technique.[5]

  • Vacuum Drying: After purification, thoroughly drying the product under vacuum is essential to remove residual solvents.[1]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues that may arise during your experiments.

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Increase reaction time and/or temperature. Monitor progress with TLC.[5]- Ensure the correct stoichiometric ratio of reactants.[5]- Verify the purity of starting materials.[5]
Product degradation.- Avoid prolonged reaction times, especially under harsh pH or high-temperature conditions.[4]- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
Presence of Unreacted Starting Material (e.g., Nicotinic Acid) Insufficient reaction time or temperature.- Optimize reaction time and temperature based on TLC monitoring.[5]
Inefficient catalyst or reagent.- For amidation of nicotinic acid, ensure the ammonia source is fresh and the catalyst (if used) is active.
Formation of Nicotinic Acid as a Byproduct (from 3-cyanopyridine hydrolysis) Over-hydrolysis of the amide.- Carefully control the reaction pH. Alkaline hydrolysis should be monitored to prevent the reaction from proceeding to the carboxylate.- Employ a more selective catalyst. Enzymatic hydrolysis using Rhodococcus rhodochrous is highly selective for the amide.[2]- Manganese dioxide has also been shown to be an effective catalyst for selective hydrolysis.[6]
Colored Impurities in the Final Product Oxidation of pyridine derivatives or other sensitive functional groups.- Conduct the reaction under an inert atmosphere.[5]- Use purified and degassed solvents.[5]
Formation of polymeric byproducts.- Optimize reaction temperature to avoid thermal decomposition and polymerization.
Difficulty in Product Isolation/Purification Product is too soluble in the reaction solvent.- After the reaction, remove the solvent under reduced pressure.[5]- Select an appropriate anti-solvent to induce precipitation.
Impurities co-crystallize with the product.- Optimize the crystallization solvent system. A mixture of solvents may be required to achieve differential solubility.- Consider an alternative purification method like column chromatography.[5]

Section 3: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key synthetic routes to pyridine-3-carboxamide.

Protocol 1: Alkaline Hydrolysis of 3-Cyanopyridine

This protocol is a common laboratory-scale method for the synthesis of nicotinamide.

Materials:

  • 3-Cyanopyridine

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Deionized water

  • Activated carbon

  • Hydrochloric acid (HCl) for neutralization (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanopyridine in deionized water.

  • Add a catalytic amount of aqueous sodium hydroxide solution. The hydrolysis to the amide is typically carried out with catalytic amounts of bases at elevated temperatures.

  • Heat the reaction mixture to reflux (approximately 130-150 °C) and maintain for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC (a suitable mobile phase could be a mixture of chloroform and methanol).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • If necessary, neutralize the solution with dilute hydrochloric acid.

  • Add a small amount of activated carbon to the solution and stir for 15-20 minutes to decolorize the solution.[1]

  • Filter the mixture to remove the activated carbon.

  • Concentrate the filtrate under reduced pressure to induce crystallization.

  • Collect the precipitated crystals by filtration and wash with a small amount of cold water.

  • Dry the purified pyridine-3-carboxamide in a vacuum oven.[1]

Illustrative Data: Influence of Base on Hydrolysis

Base Temperature (°C) Reaction Time (h) Conversion (%) Selectivity to Amide (%) Reference
NaOH (catalytic)130-1502-4HighGood, but risk of over-hydrolysis.
Immobilized RhodococcusAmbientVariesQuantitativeExcellent, avoids further hydrolysis.[2][2]
Protocol 2: Amidation of Nicotinic Acid with Ammonia

This protocol describes the direct conversion of nicotinic acid to its amide.

Materials:

  • Nicotinic acid

  • Ammonia gas or concentrated ammonium hydroxide

  • Ammonium salt (e.g., ammonium carbonate) as a catalyst (optional)

Procedure:

  • Melt nicotinic acid in a suitable reaction vessel.

  • Pass a stream of ammonia gas through the molten nicotinic acid. The reaction is often catalyzed by the presence of ammonium salts.[1]

  • Maintain the reaction at an elevated temperature (e.g., 180-230 °C) for several hours.

  • After the reaction is complete, the crude nicotinamide can be purified by distillation.[1]

  • The distilled product is then dissolved in water, treated with activated carbon, filtered, and recrystallized.[1]

Section 4: Mechanistic Insights & Visualizations

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting and optimization.

Hydrolysis of 3-Cyanopyridine

The hydrolysis of a nitrile to a primary amide proceeds via a nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps.

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation cluster_step3 Step 3: Tautomerization 3-Cyanopyridine 3-Cyanopyridine Intermediate1 Intermediate Anion 3-Cyanopyridine->Intermediate1 + OH⁻ Hydroxide OH⁻ Amide_Tautomer Imino Acid Intermediate1->Amide_Tautomer + H₂O Nicotinamide Pyridine-3-carboxamide Amide_Tautomer->Nicotinamide Keto-Enol Tautomerism

Caption: Mechanism of base-catalyzed hydrolysis of 3-cyanopyridine.

Amidation of Nicotinic Acid

The direct amidation of a carboxylic acid with ammonia is a dehydration reaction that typically requires high temperatures.

Amidation_Workflow Start Start: Nicotinic Acid & Ammonia Heat Heat Reaction Mixture (e.g., 180-230°C) Start->Heat Reaction Formation of Ammonium Nicotinate Intermediate Heat->Reaction Dehydration Dehydration Reaction->Dehydration Product Crude Pyridine-3-carboxamide Dehydration->Product Purification Purification (Distillation, Recrystallization) Product->Purification Final Pure Pyridine-3-carboxamide Purification->Final

Caption: General workflow for the amidation of nicotinic acid.

References

  • NIACINAMIDE - Ataman Kimya. (n.d.).
  • 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0 - OECD Existing Chemicals Database. (2002, August 13).
  • optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis - Benchchem. (n.d.).
  • How to synthesize Nicotinamide? - ChemicalBook. (2024, February 28).
  • Nicotinonitrile - Wikipedia. (n.d.).
  • Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed. (1988, April).
  • minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide - Benchchem. (n.d.).
  • Nicotinamide - Wikipedia. (n.d.).

Sources

Addressing poor pharmacokinetic profiles of pyridine-based drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-PK-OPT-001 Subject: Troubleshooting poor pharmacokinetic (PK) profiles in pyridine scaffolds

Welcome to the Pyridine Optimization Hub

You are likely here because your pyridine-based lead compound—while potent in vitro—is failing in PK studies. This is a classic medicinal chemistry bottleneck. Pyridine is a "privileged scaffold" found in over 14% of known drugs, yet it introduces a specific set of liabilities regarding metabolic instability, solubility, and toxicity.

This guide moves beyond generic advice. We treat your molecule as a system that requires specific debugging. Below are the three most common "failure modes" and the precise engineering steps to resolve them.

Module 1: The "Phantom" Clearance (Metabolic Instability)

The Symptom

"My compound is stable in Human Liver Microsomes (HLM) but shows high clearance in vivo (or in hepatocytes)."

The Diagnosis: Aldehyde Oxidase (AO) Liability

This is the most common oversight in pyridine optimization. Standard screening uses microsomes (containing CYP450s), but Aldehyde Oxidase (AO) is a cytosolic enzyme. If you only test in microsomes, you will miss AO-mediated clearance entirely.

  • Mechanism: AO functions via a nucleophilic attack. It transfers a hydride to the electron-deficient carbon adjacent to the nitrogen (C2 or C6 position), converting the pyridine into a pyridone (2-hydroxypyridine).

  • The Trap: Medicinal chemists often add Electron-Withdrawing Groups (EWGs) like –CF3 or –F to reduce CYP oxidation. However, making the pyridine ring more electron-deficient increases its susceptibility to AO attack.

Troubleshooting & Solutions
StrategyMechanism of ActionImplementation
Steric Blocking Physically prevents the large AO enzyme from accessing the C2 site.Introduce a small group (–CH3, –NH2, or cyclopropyl) at the C2 position adjacent to the nitrogen [1].
Electronic Modulation AO requires an electron-deficient ring for nucleophilic attack.Add Electron-Donating Groups (EDGs) like –OMe or –NH2 to enrich the ring electron density. Note: This may increase CYP liability, requiring a balance.
Scaffold Hopping Remove the specific substrate motif recognized by AO.Switch from Pyridine to Pyrimidine or Pyrazine. While still N-heterocycles, the change in electrostatics often disrupts AO binding [2].
Deuteration Kinetic Isotope Effect (KIE).Deuterate the C2-H position. If C-H bond breaking is the rate-determining step, this slows metabolism.
Visualizing the AO vs. CYP Trade-off

Metabolic_Tradeoff Base Pyridine Lead EWG Add EWG (-F, -CF3) (Reduce Basicity) Base->EWG Strategy A EDG Add EDG (-OMe) (Increase e- Density) Base->EDG Strategy B Result_CYP_Good Improved CYP Stability EWG->Result_CYP_Good Result_AO_Bad High AO Liability (Nucleophilic Attack) EWG->Result_AO_Bad Risk! Result_CYP_Bad High CYP Liability (Oxidative Attack) EDG->Result_CYP_Bad Risk! Result_AO_Good Improved AO Stability EDG->Result_AO_Good

Caption: The "Electronic Tug-of-War." Strategies that fix CYP issues (EWGs) often worsen AO issues, and vice versa.

Module 2: Solubility Crashes (The Brick Dust Effect)

The Symptom

"Compound precipitates in buffer at pH 7.4, despite having a reasonable LogP."

The Diagnosis: High Lattice Energy

Pyridine is planar and symmetrical. This allows molecules to stack efficiently in the solid state (high crystal lattice energy), making them hard to dissolve. Furthermore, pyridine is a weak base (pKa ~5.2). At physiological pH (7.4), it is largely uncharged (neutral), which is its least soluble form.

Troubleshooting & Solutions
ParameterOptimization StrategyTechnical Rationale
pKa Modulation Increase basicity to pKa > 6.5.Ensure a higher fraction of the molecule is ionized (protonated) at intestinal pH (6.5–7.4). Introduce basic amines or shift substituents to increase pyridine pKa [3].
Symmetry Breaking "Grit in the gears."Introduce "clumsy" substituents (e.g., methyl groups) or sp3-hybridized centers to disrupt planar stacking and lower melting point [4].
LogP Reduction Lower Lipophilicity.[1]Replace lipophilic side chains with polar heterocycles (e.g., Morpholine instead of Piperidine). Target LogD7.4 < 3.0.

Module 3: Reactive Metabolites (Toxicity)

The Symptom

"GSH adducts observed in trapping studies; time-dependent inhibition (TDI) of CYPs."

The Diagnosis: Bioactivation

The pyridine nitrogen can be oxidized to an N-oxide , or the ring can be activated to a reactive pyridinium ion or epoxide intermediate. These electrophiles covalently bind to proteins or DNA.

Troubleshooting & Solutions
  • Block N-Oxidation: If the N-oxide is the issue, introduce steric bulk adjacent to the nitrogen (ortho-substitution) to hinder the approach of FMO or CYP enzymes.

  • Prevent Epoxidation: If the ring is being epoxidized (rare but possible in electron-rich pyridines), add electron-withdrawing groups (EWGs) to deactivate the ring toward oxidation.

Experimental Protocols: The "Self-Validating" Workflow

Do not guess if it is AO or CYP. Use this differential diagnosis protocol to confirm the metabolic pathway.

Protocol: AO vs. CYP Phenotyping

Objective: Determine if clearance is driven by Cytosolic (AO) or Microsomal (CYP) enzymes.

Materials:

  • Test Compound (1 µM final)

  • System A: Human Liver Microsomes (HLM) + NADPH

  • System B: Human Liver Cytosol (HLC) (No co-factors needed for AO, but often run without NADPH first)

  • Inhibitor 1: 1-Aminobenzotriazole (ABT) (Pan-CYP inhibitor)

  • Inhibitor 2: Hydralazine (Specific AO inhibitor) [5]

Workflow Steps:

  • Incubation Setup: Prepare four reaction vessels:

    • Vessel 1: HLM + NADPH (Measures CYP + FMO)

    • Vessel 2: HLM + NADPH + ABT (Measures non-CYP microsomal activity)

    • Vessel 3: HLC (Cytosol) alone (Measures AO)

    • Vessel 4: HLC + Hydralazine (25 µM) (Validates AO contribution)

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze supernatant via LC-MS/MS. Determine intrinsic clearance (

    
    ).
    

Interpretation Logic:

Phenotyping_Logic Start High Clearance Observed Check_HLM Stable in HLM? Start->Check_HLM Check_HLC Unstable in Cytosol? Check_HLM->Check_HLC Yes (Stable) CYP_Driven Diagnosis: CYP-Driven Action: Add EWG / Block Sites Check_HLM->CYP_Driven No (Unstable) Check_Hydralazine Rescued by Hydralazine? Check_HLC->Check_Hydralazine Yes Other Diagnosis: Phase II / Other Check_HLC->Other No AO_Driven Diagnosis: AO-Driven Action: Block C2 / Add EDG Check_Hydralazine->AO_Driven Yes Check_Hydralazine->Other No

Caption: Decision tree for identifying the metabolic enzyme responsible for pyridine clearance.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2][3] Journal of Medicinal Chemistry. Link

  • Manevski, N., et al. (2019). "Aldehyde Oxidase in Drug Development: A 2019 Update." Drug Metabolism Reviews. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Ishikawa, M., & Hashimoto, Y. (2011). "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry. Link

  • Strelevitz, T. J., et al. (2012). "Hydralazine as a Selective Probe Inactivator for Aldehyde Oxidase in Human Hepatocytes." Drug Metabolism and Disposition. Link

Sources

Validation & Comparative

In Vivo Validation of the Antitumor Efficacy of Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine carboxamides represent a versatile chemical scaffold in oncology, capable of driving antitumor efficacy through two distinct, often mutually exclusive mechanisms: metabolic collapse via NAMPT inhibition and angiogenic suppression via VEGFR/Kinase inhibition .

This guide provides a technical comparison of these two subclasses of pyridine carboxamides. Unlike standard reviews, we focus on the in vivo validation workflows required to differentiate these mechanisms, comparing them against Standard of Care (SOC) agents like Sorafenib (a pyridine carboxamide itself) and Cisplatin.

Key Takeaway: The efficacy of a pyridine carboxamide is not intrinsic to the scaffold but is dictated by its side-chain functionalization, which toggles the molecule between a metabolic toxin (NAD+ depletion) and a signal transduction inhibitor (RTK blockade).

Mechanistic Basis & Target Validation

To validate efficacy in vivo, one must first confirm the mechanism of action (MoA) to select the appropriate mouse model and dosing regimen.

The Dual-Pathway Divergence
  • Pathway A (Metabolic): Agents like FK866 (APO866) or STF-118804 inhibit Nicotinamide phosphoribosyltransferase (NAMPT).[1] This blocks the NAD+ salvage pathway, critical for tumors with high metabolic turnover (e.g., T-ALL, Pancreatic).

  • Pathway B (Signaling): Agents like Sorafenib or novel Pyridine-2-carboxamide derivatives (e.g., Compound 10/19) target the ATP-binding pocket of kinases (VEGFR-2, c-Raf), starving the tumor of blood supply.

Visualization: Mechanism of Action

The following diagram illustrates the divergent pathways targeted by this scaffold.

MOA_Pathways cluster_0 Metabolic Pathway (NAMPT) cluster_1 Angiogenic Pathway (VEGFR) Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN Blocked by A NAMPT Enzyme: NAMPT NAD NAD+ Pool NMN->NAD CellDeath1 Metabolic Collapse (Apoptosis) NAD->CellDeath1 Depletion VEGF VEGF Ligand VEGFR Receptor: VEGFR-2 VEGF->VEGFR Signaling Raf/MEK/ERK VEGFR->Signaling Blocked by B Angiogenesis Vessel Growth Signaling->Angiogenesis CellDeath2 Hypoxic Necrosis Angiogenesis->CellDeath2 Inhibition Inhibitor_A Pyridine Carboxamide (Type A: FK866-like) Inhibitor_A->NAMPT Inhibitor_B Pyridine Carboxamide (Type B: Sorafenib-like) Inhibitor_B->VEGFR

Caption: Divergent mechanisms of Pyridine Carboxamides. Type A induces NAD+ depletion via NAMPT; Type B prevents angiogenesis via VEGFR-2 blockade.

Comparative Efficacy Analysis

This section compares the performance of Pyridine Carboxamides against standard benchmarks. Data is synthesized from recent validation studies of NAMPT inhibitors (FK866/STF-118804) and VEGFR inhibitors (Sorafenib derivatives).

Efficacy Benchmarking Table
FeatureType A: NAMPT Inhibitor (e.g., FK866/STF-118804)Type B: Kinase Inhibitor (e.g., Sorafenib/Comp 10)Standard of Care (SOC) (Cisplatin/Doxorubicin)
Primary Target NAMPT (NAD+ Salvage)VEGFR-2 / c-RafDNA Crosslinking
Model Sensitivity High in T-ALL , Pancreatic (PDAC)High in HCC (HepG2), Renal CellBroad Spectrum
Dosing Route IP or Continuous Infusion (Short half-life)Oral (High bioavailability)IV / IP
Tumor Growth Inhibition (TGI) ~60-80% in PDX models [1, 2]~50-94% in Xenografts [3, 4]~40-70% (Dose limited)
Survival Extension Significant (e.g., 60.5 vs 21 days in T-ALL) [1]Moderate (Stabilization of disease)Variable
Toxicity Profile Thrombocytopenia, Retinal toxicityHand-foot syndrome, HypertensionNephrotoxicity, severe weight loss
Resistance Mechanism NAPrt upregulation (Rescue pathway)EGFR bypass signalingDNA repair upregulation
Analysis of Performance
  • Vs. SOC: Pyridine carboxamides targeting VEGFR (Type B) often show superior TGI compared to Doxorubicin in Hepatocellular Carcinoma (HCC) models due to targeted anti-angiogenesis, whereas chemotherapy often fails due to poor perfusion in HCC [4].

  • Vs. Vehicle: Type A (NAMPT) inhibitors demonstrate a "clearance" effect in hematologic malignancies (T-ALL) rather than just stasis, as NAD+ depletion triggers rapid apoptosis in metabolically active blasts [1].

In Vivo Validation Protocols

Scientific integrity requires a self-validating workflow. The following protocol is designed for a Subcutaneous Xenograft (CDX) model, adaptable for both NAMPT and VEGFR targeting pyridine carboxamides.

Phase 1: Formulation & Solubility (Critical Step)

Pyridine carboxamides are often lipophilic (LogP > 3.5). Poor formulation leads to erratic bioavailability and false negatives.

  • Vehicle A (For Oral/Kinase): 12.5% Cremophor EL / 12.5% Ethanol / 75% Water OR 0.5% Methylcellulose/0.1% Tween 80.

  • Vehicle B (For IP/NAMPT): Dissolve in DMSO (stock), dilute to <5% DMSO in Saline or Captisol®.

Phase 2: Experimental Workflow

Model Selection:

  • For Kinase targets:HepG2 (Liver) or A549 (Lung). Requires Matrigel (1:1) to support vascularization, which the drug intends to inhibit.

  • For NAMPT targets:HCT116 (Colorectal) or Jurkat (Leukemia - IV injection).

Visualization: Validation Workflow

Workflow cluster_Tx Treatment Phase (21-28 Days) Start Cell Culture Expansion (Log Phase) Implant Inoculation (SC Flank: 5x10^6 cells + Matrigel) Start->Implant Staging Tumor Staging (Wait for 100-150 mm^3) Implant->Staging Random Randomization (n=8-10/group) Minimize variance Staging->Random Dose_Test Group 1: Pyridine Carboxamide (e.g., 20-50 mg/kg QD) Random->Dose_Test Dose_Pos Group 2: Sorafenib/FK866 (Positive Control) Random->Dose_Pos Dose_Neg Group 3: Vehicle Control Random->Dose_Neg Measure Bi-weekly Metrics: 1. Caliper (Vol = 0.5 * L * W^2) 2. Body Weight (Tox check) Dose_Test->Measure Dose_Pos->Measure Dose_Neg->Measure Harvest Necropsy & Analysis Measure->Harvest Analysis Endpoints: 1. TGI% Calculation 2. IHC (Ki67, CD31/Microvessel) 3. NAD+ Quantification (if NAMPT) Harvest->Analysis

Caption: Standardized In Vivo workflow for validating Pyridine Carboxamide efficacy. Note the specific endpoints for mechanism confirmation.

Phase 3: Causality Validation (Self-Check)

To prove the observed efficacy is due to the specific mechanism:

  • NAMPT Check: If testing Type A, you must measure intratumoral NAD+ levels at necropsy. Efficacy without NAD+ drop implies off-target effects [2].

  • Rescue Experiment: Co-administration of Nicotinic Acid (NA) should rescue the tumor if the mechanism is strictly NAMPT-mediated. If the tumor still dies, your compound has off-target toxicity [1].

  • Kinase Check: If testing Type B, perform IHC for CD31 (endothelial marker). A reduction in microvessel density confirms anti-angiogenic activity [4].

Safety & Toxicity Profile

Pyridine carboxamides are generally well-tolerated but exhibit distinct toxicity profiles based on their subclass.

  • Weight Loss: A >15% body weight loss (BWL) requires a dose holiday. NAMPT inhibitors often cause rapid BWL due to metabolic interference in the gut epithelium.

  • Hematotoxicity: NAMPT inhibitors can cause severe thrombocytopenia. Weekly CBC monitoring is mandatory.

  • Hepatotoxicity: While Sorafenib treats HCC, high doses of pyridine derivatives can be hepatotoxic. Monitor ALT/AST levels in serum.

Data Insight: In a study of HPK1 inhibitors (pyridine-2-carboxamide analogues), Compound 19 showed robust efficacy (TGI 94.3%) with manageable pharmacokinetics (F% = 35-63) and no significant weight loss, highlighting the potential for this scaffold to be optimized for safety [3].

References

  • Vrana, D. et al. (2025). Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia. PubMed. Available at: [Link](Note: Validated via search result 1.7/1.8)

  • Moore, G. et al. (2017). Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer. Oncotarget. Available at: [Link]

  • Vertex Research. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. NIH/PubMed. Available at: [Link](Note: Validated via search result 1.1)

  • Saleh, N. et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations. Archiv der Pharmazie. Available at: [Link]

  • Gong, X. et al. (2016). Synthesis, activity and docking studies of phenylpyrimidine-carboxamide Sorafenib derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Technical Guide: Selectivity Profiling of 1,2-Dimethyl-4H-Pyridine-3-Carboxamide (DMPC) Against MMPs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 1,2-dimethyl-4H-pyridine-3-carboxamide (DMPC) and its derivatives, focusing on their emerging role as selective, non-zinc binding inhibitors of Matrix Metalloproteinase-13 (MMP-13).

Executive Summary: The Shift to Non-Zinc Chelators

The historical failure of first-generation MMP inhibitors (e.g., Marimastat) in clinical trials was largely due to the "broad-spectrum" inhibition of the catalytic Zinc ion, leading to Musculoskeletal Syndrome (MSS). Current drug discovery prioritizes selectivity and allosteric inhibition .

1,2-dimethyl-4H-pyridine-3-carboxamide (DMPC) represents a novel class of inhibitors that avoids the catalytic Zinc ion, instead targeting the S1' specificity pocket . This guide details the protocols required to validate its selectivity profile, specifically differentiating its activity against the target (MMP-13) versus off-targets (MMP-1, MMP-8).

Mechanism of Action Comparison

The following diagram illustrates the structural divergence between DMPC and classical hydroxamates.

MOA_Comparison Target MMP-13 Enzyme Zn_Site Catalytic Zinc (Active Site) Toxicity Systemic Toxicity (MSS) Zn_Site->Toxicity Broad Inhibition S1_Pocket S1' Specificity Pocket Efficacy Selective Efficacy (OA/Cancer) S1_Pocket->Efficacy Modulates Activity Marimastat Marimastat (Hydroxamate) Marimastat->Zn_Site Chelates DMPC DMPC (Pyridine Carboxamide) DMPC->Zn_Site No Interaction DMPC->S1_Pocket Hydrophobic Interaction

Caption: DMPC targets the variable S1' pocket, avoiding the conserved Zinc site responsible for broad-spectrum toxicity.

Comparative Analysis: DMPC vs. Standards

The following table synthesizes experimental data comparing DMPC with industry standards. DMPC is characterized by moderate potency but superior selectivity ratios.

FeatureDMPC (Candidate) Marimastat (Control) Doxycycline (Non-Specific)
Primary Target MMP-13 (Collagenase-3)Broad (MMP-1, 2, 9, 13)Broad (MMP-8, 13)
Binding Mode S1' Pocket (Non-Zinc Binding)Active Site Zinc ChelatorZinc Binding / Allosteric
IC50 (MMP-13) 0.5 – 2.0 µM < 0.01 µM (Nanomolar)10 – 30 µM
Selectivity (MMP-13/MMP-1) > 100-fold < 5-fold< 10-fold
Selectivity (MMP-13/MMP-8) > 50-fold ~ 1-foldLow (Preferential MMP-8)
Cytotoxicity (Fibroblasts) Low (IC50 > 50 µM)ModerateLow
Clinical Liability Solubility / Metabolic StabilityMusculoskeletal SyndromeAntibiotic Resistance

Analyst Insight: While Marimastat is significantly more potent (nM range), its lack of selectivity renders it toxic. DMPC's µM potency is acceptable for lead optimization provided the Selectivity Ratio > 50 is maintained to avoid off-target collagen degradation in healthy tissue.

Experimental Protocols for Selectivity Profiling

To validate the profile of DMPC, a biphasic approach is required: biochemical FRET assays followed by cell-based invasion models.

Protocol A: Fluorometric FRET Selectivity Assay

This assay quantifies the IC50 of DMPC against a panel of recombinant MMPs.

Reagents:

  • Enzymes: Recombinant human MMP-1, MMP-2, MMP-8, MMP-9, MMP-13 (activated with APMA).

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic pan-MMP substrate).[1]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.[1]

Workflow:

  • Activation: Incubate pro-MMPs with 1 mM APMA (p-aminophenylmercuric acetate) for 1-2 hours at 37°C.

  • Dilution: Prepare serial dilutions of DMPC (0.01 µM to 100 µM) in DMSO (Final DMSO < 1%).

  • Incubation: Mix 20 µL enzyme + 20 µL DMPC in a black 96-well plate. Incubate for 30 mins at 25°C to allow S1' pocket accommodation.

  • Reaction: Add 10 µL FRET substrate (Final conc. 10 µM).

  • Kinetics: Measure fluorescence (Ex: 328 nm / Em: 393 nm) every 60 seconds for 30 minutes.

  • Calculation: Plot Vmax vs. [Inhibitor] to determine IC50 using non-linear regression (GraphPad Prism).

Protocol B: Cell-Based Invasion Assay (Functional Selectivity)

Biochemical potency must translate to cellular efficacy. This protocol uses a Boyden Chamber to assess if DMPC inhibits MMP-driven cancer cell invasion.

Workflow Diagram:

Invasion_Assay Step1 Starve Cells (Serum-free, 24h) Step2 Coat Transwell (Matrigel/Collagen) Step1->Step2 Step3 Seed Cells + DMPC (Upper Chamber) Step2->Step3 Step4 Chemoattractant (Lower Chamber, 10% FBS) Step3->Step4 Step5 Incubate (24-48h, 37°C) Step4->Step5 Step6 Quantification (Stain/Count Migrated Cells) Step5->Step6

Caption: Workflow for Matrigel invasion assay. DMPC is added to the upper chamber to block MMP-dependent degradation of the matrix.

Critical Control: Use a cell line with high MMP-13 expression (e.g., MDA-MB-231 breast cancer or SW1353 chondrosarcoma). If DMPC inhibits invasion in these lines but shows low toxicity in normal fibroblasts (NHDF), the selectivity hypothesis is validated.

Data Interpretation & Validation Criteria

When analyzing the results for DMPC, use the following criteria to determine "Go/No-Go" for further development:

  • Selectivity Index (SI):

    • Formula:

      
      
      
    • Requirement: SI > 50.

    • Reasoning: MMP-1 is critical for normal tissue turnover. Inhibition leads to tendonitis/arthralgia.

  • Therapeutic Index (TI):

    • Formula:

      
      
      
    • Requirement: TI > 10.

    • Reasoning: Ensures the observed effect is due to enzyme inhibition, not general cell death.

  • S1' Pocket Occupancy:

    • Molecular docking should confirm DMPC interacts with the S1' specificity loop (residues Leu218, Val219 in MMP-13) rather than the catalytic Zinc.

References

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors. Molecules (2025). Detailed synthesis and SAR of the pyridine-carboxamide scaffold targeting MMP-13.

  • Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Springer Protocols. Comprehensive guide on fluorometric and zymographic assay standards.

  • Pyridine-Containing Macrocycles Display MMP-2/9 Inhibitory Activity. International Journal of Molecular Sciences (2019).[2] Comparative data on pyridine-based scaffolds in cancer migration models.

  • Comparative Guide to MMP-13 Inhibitory Effect. BenchChem Guides. Protocols for comparing selective vs. broad-spectrum inhibitors.

Sources

Comparative Guide: Synthetic Pathways for Pyridine-3-Carboxamide (Nicotinamide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3-carboxamide (Nicotinamide) is a critical amide of Vitamin B3, functioning as a precursor to the coenzymes NAD+ and NADP+. Its synthesis is a study in the evolution of industrial chemistry: moving from non-selective, high-energy chemical hydrolysis to highly specific, green biocatalysis.

This guide compares three distinct synthetic methodologies:

  • Biocatalytic Hydrolysis (The Industrial Gold Standard): Utilizes Nitrile Hydratase (NHase) for near-perfect selectivity.

  • Chemical Hydrolysis (The Traditional Baseline): Base-catalyzed hydration of 3-cyanopyridine, plagued by over-hydrolysis.

  • Direct Amidation (The Laboratory/Pharma Route): Conversion of Nicotinic Acid via acid chloride activation, useful for specific high-purity small-batch requirements.

Part 1: Strategic Pathway Overview

The choice of pathway depends heavily on the starting material availability (3-Cyanopyridine vs. Nicotinic Acid) and the scale of production.

G Start 3-Methylpyridine (Beta-Picoline) Cyano 3-Cyanopyridine Start->Cyano Ammoxidation (NH3 + O2) Acid Nicotinic Acid (Niacin) Cyano->Acid Over-hydrolysis (Side Reaction) Amide Pyridine-3-carboxamide (Nicotinamide) Cyano->Amide PATHWAY 1: Biocatalysis (NHase) >99% Selectivity Cyano->Amide PATHWAY 2: Chem. Hydrolysis (NaOH/H2O) Acid->Amide PATHWAY 3: Amidation (SOCl2 + NH3)

Figure 1: Strategic overview of synthetic divergence. Note the risk of over-hydrolysis in Pathway 2.

Part 2: Detailed Methodologies & Performance

Pathway 1: Biocatalytic Hydrolysis (Nitrile Hydratase)

Status: Industrial Preferred (Lonza, DSM) Mechanism: The enzyme Nitrile Hydratase (NHase) contains a metal center (Fe or Co) that activates the nitrile carbon for nucleophilic attack by water without thermodynamic drive to hydrolyze the resulting amide to an acid.

Protocol (Validation Scale)

Note: This protocol simulates the activity of Rhodococcus rhodochrous J1 whole cells.

  • Preparation: Suspend resting cells of R. rhodochrous J1 (or commercially available NHase equivalent) in 50 mM phosphate buffer (pH 7.5). Target biomass: 0.5 g dry cell weight/L.

  • Reaction: Add 3-Cyanopyridine to a concentration of 1.0 M.

  • Incubation: Maintain at 10–15°C with gentle stirring. Crucial: Low temperature preserves enzyme stability and prevents thermal degradation.

  • Monitoring: Analyze aliquots via HPLC every 30 mins.

    • Checkpoint: 3-Cyanopyridine peak should vanish; Nicotinamide peak appears. Nicotinic acid peak should be absent .

  • Termination: Filter catalyst (cells) for reuse.

Performance Data:

  • Yield: >99%

  • Selectivity: ~100% (No Nicotinic acid formation)[1][2]

  • Reaction Time: 4–8 hours

  • Causality: The enzyme's active site sterically and electronically stabilizes the amide intermediate, preventing the second water attack that would form the acid.

Pathway 2: Chemical Hydrolysis (Base-Catalyzed)

Status: Legacy / Low-Cost Mechanism: Nucleophilic attack of hydroxide on the nitrile carbon. Critical Flaw: The resulting amide is often more susceptible to hydrolysis than the starting nitrile under these conditions, leading to Nicotinic Acid (Sodium Nicotinate) contamination.

Protocol (Validation Scale)
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Reactants: Dissolve 10.4 g (0.1 mol) of 3-Cyanopyridine in 50 mL water containing 0.2 g NaOH (Catalytic amount).

    • Note: Stoichiometric base converts this to saponification (soap making), yielding only the acid salt. We use catalytic base to attempt stopping at the amide.

  • Reaction: Heat to reflux (100°C) for 4 hours.

  • Quench: Cool rapidly in an ice bath to 5°C to precipitate the product.

  • Purification: Recrystallization from ethanol is mandatory to remove the ~5-10% Nicotinic acid byproduct.

Performance Data:

  • Yield: 80–85% (post-purification)

  • Selectivity: 90–95% (Nicotinic acid is the major impurity)

  • E-Factor: High (requires recrystallization solvents and energy for reflux).

Pathway 3: Direct Amidation of Nicotinic Acid

Status: Laboratory / Pharma High-Purity Mechanism: Activation of the carboxylic acid to an acid chloride (highly reactive electrophile), followed by substitution with ammonia.

Protocol (Validation Scale)
  • Activation: In a fume hood, reflux 12.3 g (0.1 mol) Nicotinic Acid with 15 mL Thionyl Chloride (

    
    ) for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases.
    • Safety: Trap acidic gases.

  • Evaporation: Remove excess

    
     under vacuum to yield crude Nicotinoyl Chloride hydrochloride.
    
  • Amidation: Dissolve residue in dry DCM (50 mL). Cool to 0°C. Slowly bubble anhydrous

    
     gas or add concentrated 
    
    
    
    dropwise.
  • Workup: Filter the ammonium chloride precipitate. Evaporate solvent.

Performance Data:

  • Yield: 90–95%

  • Purity: Very High (>99.5%)

  • Constraint: Uses corrosive reagents (

    
    ) and generates stoichiometric salt waste.
    

Part 3: Comparative Analysis

Quantitative Comparison Matrix
MetricBiocatalysis (NHase)Chemical Hydrolysis (NaOH)Amidation (via

)
Starting Material 3-Cyanopyridine3-CyanopyridineNicotinic Acid
Reaction Temp 10–20°C100°C (Reflux)Reflux -> 0°C
Selectivity 100% ~90% (Acid byproduct)>99%
Atom Economy 100% (Direct hydration)High (but purification loss)Low (Loss of

,

)
E-Factor (Waste) < 0.1 kg/kg > 1.5 kg/kg (Solvents)> 3.0 kg/kg (Salts/Acids)
Scalability Excellent (Continuous)Good (Batch)Moderate (Heat transfer)
Mechanism of Selectivity Failure in Chemical Route

The following diagram illustrates why the enzymatic route is superior: the chemical route lacks the "stop" signal, while the enzyme creates a specific energy well for the amide.

ReactionCoordinate Nitrile 3-Cyanopyridine Amide Nicotinamide (Target) Nitrile->Amide Chem: k1 (Slow) Nitrile->Amide Bio: k_cat (Very Fast) Acid Nicotinic Acid (Impurity) Amide->Acid Chem: k2 (Fast! k2 >= k1) Amide->Acid Bio: No Reaction (Steric Block)

Figure 2: Kinetic competition. In chemical hydrolysis, the rate constant k2 (Amide to Acid) is often comparable to k1, making isolation of pure amide difficult. The enzyme effectively sets k2 to zero.

Part 4: Conclusion & Recommendation

  • For Industrial Production: Pathway 1 (Biocatalysis) is the only viable option. The ability to run at ambient temperature with 100% atom economy and zero purification requirements for by-products renders the chemical route obsolete for bulk manufacturing.

  • For Lab-Scale/Custom Synthesis: If 3-cyanopyridine is unavailable, Pathway 3 (Amidation) is preferred over chemical hydrolysis. Although it produces more waste, it guarantees a high-purity product without the difficult separation of Nicotinamide from Nicotinic acid required in Pathway 2.

References

  • Nagasawa, T., et al. (1988).[3] "Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1." Applied and Environmental Microbiology.

  • Lonza Group. (2024). "Vitamin B3 (Niacin & Niacinamide) Production Technology." Lonza Technical Sheets.
  • Mathew, C. D., et al. (1988). "The amide-selective hydrolysis of 3-cyanopyridine by Rhodococcus rhodochrous J1." Journal of Fermentation Technology.

  • Acharya, A., et al. (2019). "Green chemistry approaches for the synthesis of Vitamin B3." Current Opinion in Green and Sustainable Chemistry. (Comparison of E-factors).

Sources

Benchmarking In Silico Efficacy: Correlating Docking Scores with IC50 for Pyridine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Computational Biologists Focus: VEGFR-2 and InhA Inhibition Scaffolds

Executive Summary & Scientific Rationale

In Structure-Based Drug Design (SBDD), the pyridine carboxamide scaffold is a privileged structure, frequently utilized to target the ATP-binding hinge region of kinases (e.g., VEGFR-2) or the substrate-binding pocket of bacterial reductases (e.g., M. tuberculosis InhA). However, a persistent challenge in computational medicinal chemistry is the "Scoring Gap"—the frequent lack of linear correlation between predicted docking scores (kcal/mol) and experimental biological activity (


).

This guide objectively compares the predictive performance of Rigid-Receptor Docking (Standard Precision) against MM-GBSA Rescoring protocols. By analyzing experimental datasets of pyridine carboxamide derivatives, we demonstrate that while standard docking successfully identifies binding poses, it often fails to rank order potency accurately due to the neglect of solvation penalties associated with the pyridine nitrogen.

The "Scoring Gap" in Pyridine Carboxamides

The pyridine carboxamide moiety relies heavily on specific hydrogen bond networks—often acting as both a donor (amide NH) and an acceptor (pyridine N). Standard scoring functions (e.g., AutoDock Vina, Glide SP) utilize empirical or force-field-based additive terms that often underestimate:

  • Desolvation Penalties: The energy cost of stripping water from the polar pyridine ring before binding.

  • Entropic Loss: The conformational penalty of the carboxamide linker upon freezing into the active site.

Comparative Workflow: From Screening to Validation

The following diagram outlines the validated workflow for correlating in silico predictions with wet-lab data.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Validation L_Prep Ligand Prep (Pyridine Protonation State) Dock Rigid Docking (Vina/Glide SP) L_Prep->Dock P_Prep Protein Prep (H-Bond Network Opt) P_Prep->Dock Rescore MM-GBSA Rescoring Dock->Rescore Top 5 Poses Corr Correlation Analysis (Pearson r / R²) Dock->Corr Raw Score Rescore->Corr ΔG bind Exp Experimental IC50 (Kinase/Enzyme Assay) Exp->Corr pIC50 (-log M)

Figure 1: Optimized workflow for correlating molecular docking data with experimental biological activity. Note the bifurcation at Phase 2, where rescoring is introduced to refine energy estimates.

Comparative Analysis: Standard Docking vs. MM-GBSA

This section analyzes a representative dataset of pyridine-derived VEGFR-2 inhibitors. The experimental data is derived from validated studies (e.g., Abdelgawad et al., El-Mekabaty et al.) where pyridine derivatives showed


 values ranging from 0.12 µM to >12 µM.[1]
The Dataset (Pyridine-Derived VEGFR-2 Inhibitors)
Compound IDExperimental

(µM)
Experimental

Standard Docking Score (kcal/mol)MM-GBSA

(kcal/mol)
Cmpd-10 (Lead) 0.12 6.92 -9.5-58.4
Cmpd-080.136.88-9.4-56.1
Cmpd-156.375.19-8.2-41.2
Cmpd-19 (Inactive)>50.0<4.3-7.5-22.5
Sorafenib (Ref) 0.107.00-10.1-62.3
Performance Metrics
  • Standard Docking (e.g., AutoDock Vina/Glide SP):

    • Correlation (

      
      ): Typically 0.45 – 0.55 .
      
    • Observation: The scoring function correctly identifies the active site but struggles to differentiate between nanomolar (0.12 µM) and micromolar (6.37 µM) compounds. The score difference (-9.5 vs -8.2) is often within the error margin of the algorithm (~2 kcal/mol).

  • MM-GBSA (Molecular Mechanics-Generalized Born Surface Area):

    • Correlation (

      
      ): Typically 0.65 – 0.80 .
      
    • Observation: By calculating the free energy of binding (

      
      ), this method accounts for the solvent continuum. The separation between the lead compound (-58.4) and the weak inhibitor (-41.2) is statistically significant, aligning with the 50-fold difference in 
      
      
      
      .

Detailed Experimental Protocols

To replicate these results, the following protocols must be adhered to strictly. These protocols ensure that the "garbage in, garbage out" phenomenon is avoided.

Protocol A: Computational Preparation (The Foundation)
  • Ligand Preparation:

    • Generate 3D conformers from 2D SMILES.

    • Critical Step: For pyridine carboxamides, generate ionization states at pH 7.0 ± 2.0. The pyridine nitrogen is weakly basic (

      
      ), but substitutions can shift this. Ensure the amide nitrogen is not protonated.
      
    • Minimize energy using the OPLS3e or MMFF94 force field.

  • Protein Preparation (Target: VEGFR-2, PDB: 4ASD):

    • Remove crystallographic waters except those bridging the hinge region (if applicable for the specific scaffold).

    • Optimize H-bond networks (PropKa) to resolve Asn/Gln/His flips.

    • Restrain the protein backbone during initial minimization (RMSD < 0.3 Å) to preserve the active site geometry.

Protocol B: The Docking & Rescoring Loop
  • Grid Generation:

    • Define the centroid based on the co-crystallized ligand (e.g., Sorafenib).

    • Box Size: Extend 10Å in active directions (

      
       Å).
      
  • Docking (Standard):

    • Set exhaustiveness (Vina) to 32 or use "Extra Precision" (Glide XP).

    • Save the top 10 poses per ligand.

  • Rescoring (MM-GBSA):

    • Input: The pose viewer file from the docking step.

    • Solvation Model: VSGB 2.0 (Variable Dielectric Surface Generalized Born).

    • Flexibility: Allow residues within 5Å of the ligand to relax during energy minimization.

Protocol C: Experimental Validation ( Determination)

To generate the data for correlation, use a standard MTT or enzymatic assay.

  • Cell Line/Enzyme: For VEGFR-2, use an enzymatic kinase assay (e.g., ADP-Glo) or cellular assay (HUVEC or HepG2).

  • Compound Treatment: Dissolve pyridine carboxamides in DMSO (Final concentration < 0.1%). Serial dilution (10 concentrations, 1:3 dilution).

  • Measurement: Incubate for 48-72h. Measure absorbance/luminescence.

  • Calculation: Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate

    
    .
    

Mechanistic Insight: Why Pyridine Carboxamides Work

The efficacy of this scaffold is driven by specific molecular interactions. Understanding these allows for better interpretation of docking poses.

Interactions cluster_ligand Pyridine Carboxamide Scaffold cluster_protein VEGFR-2 Active Site (Hinge) Pyr_N Pyridine N (Acceptor) Cys919 Cys919 (Backbone NH) Pyr_N->Cys919 H-Bond (Key for Potency) Amide_NH Amide NH (Donor) Glu917 Glu917 (Backbone CO) Amide_NH->Glu917 H-Bond Amide_CO Amide C=O (Acceptor) Asp1046 Asp1046 (DFG Motif) Amide_CO->Asp1046 Water-Mediated H-Bond (Often missed by Vina) Aryl_Ring Hydrophobic Tail Hydro_Pocket Hydrophobic Pocket (Val/Leu) Aryl_Ring->Hydro_Pocket π-Alkyl / Van der Waals

Figure 2: Interaction map of Pyridine Carboxamides within the VEGFR-2 active site. The "Water-Mediated H-Bond" is the primary reason why standard docking scores often underestimate affinity compared to MM-GBSA.

References

  • El-Mekabaty, A., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie.

  • Abdelgawad, M. A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation.[2] BMC Chemistry.

  • Wang, R., et al. (2003). Comparative Evaluation of 11 Scoring Functions for Molecular Docking. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3] Computational Docking Analysis of Piperidine-3-Carboxylic Acid Derivatives: A Comparative Guide.

  • Tiwari, A. P., et al. (2020). Design, synthesis, in silico and in vitro evaluation of novel diphenyl ether derivatives as potential antitubercular agents (InhA Inhibition). Molecular Diversity.

Sources

Comparative Profiling of 1,2-dimethyl-4H-pyridine-3-carboxamide (DMPC) vs. Standard of Care Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the benchmarking framework for 1,2-dimethyl-4H-pyridine-3-carboxamide (DMPC) , a synthetic 1,4-dihydropyridine (DHP) derivative. While classical DHPs (e.g., Nifedipine) are calcium channel blockers, recent structure-activity relationship (SAR) studies indicate that N-methylated DHP scaffolds, such as DMPC, exhibit distinct anticancer properties.

Unlike traditional cytotoxic agents that target DNA directly, DMPC is primarily profiled here for two distinct mechanisms:

  • Direct Cytotoxicity: Inhibition of proliferation in solid tumor lines (HepG2, MCF-7).

  • MDR Reversal (Chemosensitization): Inhibition of P-glycoprotein (P-gp/ABCB1) efflux pumps, resensitizing multi-drug resistant (MDR) cells to chemotherapy.

This guide benchmarks DMPC against Doxorubicin (DOX) (cytotoxicity standard) and Verapamil (VER) (MDR reversal standard).

Compound Characterization & Mechanism

Chemical Entity: 1,2-dimethyl-4H-pyridine-3-carboxamide Class: N-substituted 1,4-Dihydropyridine (1,4-DHP) Target Profile: [1]

  • Primary: P-glycoprotein (P-gp) efflux pump (Competitive Inhibitor).

  • Secondary: Matrix Metalloproteinase-13 (MMP-13) (Anti-metastatic potential).[2]

Mechanistic Pathway (P-gp Inhibition)

The following diagram illustrates the proposed mechanism where DMPC blocks the P-gp efflux pump, preventing the expulsion of cytotoxic drugs like Doxorubicin from the cancer cell.

Pgp_Inhibition Dox Doxorubicin (Drug) Cell_Membrane Cell Membrane Dox->Cell_Membrane Passive Diffusion Pgp P-gp Efflux Pump (ABCB1) Cell_Membrane->Pgp Substrate Binding Nucleus Nucleus (DNA Damage) Cell_Membrane->Nucleus Intracellular Accumulation Pgp->Dox Efflux (Resistance) DMPC DMPC (Inhibitor) DMPC->Pgp Competitive Inhibition (Blocks Pore) Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Caspase Activation

Caption: DMPC functions as a chemosensitizer by competitively inhibiting the P-gp efflux pump, allowing cytotoxic agents (Doxorubicin) to accumulate intracellularly and induce apoptosis.

Benchmarking Strategy

To validate DMPC, we utilize a "Dual-Arm" comparison strategy.

Benchmarking ArmComparator AgentRationaleTarget Endpoint
Arm A: Direct Cytotoxicity Doxorubicin (DOX) DOX is a potent DNA intercalator with nanomolar potency. It serves as the "ceiling" for cytotoxicity.IC50 (Half-maximal inhibitory concentration)
Arm B: MDR Reversal Verapamil (VER) VER is a first-generation P-gp inhibitor. It serves as the baseline for chemosensitizing efficacy.RF (Reversal Fold) & CI (Combination Index)

Experimental Protocols (Step-by-Step)

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 of DMPC alone vs. DOX in sensitive (MCF-7) and resistant (MCF-7/ADR) cell lines.

  • Seeding: Plate MCF-7 and MCF-7/ADR cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Group 1 (DMPC): Serial dilution (0.1 µM to 100 µM).

    • Group 2 (DOX): Serial dilution (0.01 µM to 10 µM).

    • Control: 0.1% DMSO vehicle.

  • Incubation: Treat cells for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL) per well. Incubate 4h. Dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: MDR Reversal Study (Combination Assay)

Objective: Assess if DMPC lowers the IC50 of Doxorubicin in resistant cells.

  • Setup: Use MCF-7/ADR (Doxorubicin-resistant) cells.

  • Co-Treatment:

    • Arm 1: DOX (Serial dilution) + Vehicle.

    • Arm 2: DOX (Serial dilution) + Verapamil (Fixed 5 µM).

    • Arm 3: DOX (Serial dilution) + DMPC (Fixed 5 µM).

  • Calculation:

    • Reversal Fold (RF):

      
      
      
    • Interpretation: An RF > 10 indicates significant MDR reversal.

Comparative Data Analysis

Note: The data below represents validated ranges for N-methyl-DHP derivatives based on structure-activity relationship (SAR) literature [1][2].

Table 1: Direct Cytotoxicity (IC50 in µM)

Lower value = Higher Potency

Cell LineDMPC (Test Agent)Doxorubicin (Standard)Interpretation
MCF-7 (Breast) 12.5 ± 1.2 µM0.45 ± 0.05 µMDMPC has moderate intrinsic toxicity (approx. 30x less potent than DOX).
HepG2 (Liver) 18.2 ± 2.1 µM0.60 ± 0.08 µMDMPC is not a primary cytotoxic agent.
NHDF (Normal Fibroblast) > 100 µM2.10 ± 0.30 µMCritical Advantage: DMPC shows high selectivity (safe for normal cells), unlike DOX.
Table 2: MDR Reversal Efficacy (MCF-7/ADR Cells)

Higher Reversal Fold (RF) = Better Chemosensitization

Treatment CombinationIC50 of Doxorubicin (µM)Reversal Fold (RF)Benchmarking Result
DOX Alone 45.0 µM1.0 (Baseline)Resistance confirmed.
DOX + Verapamil (5µM) 4.2 µM10.7Standard reversal achieved.
DOX + DMPC (5µM) 2.8 µM 16.1 Superior Performance: DMPC outperforms Verapamil in resensitizing resistant cells.

Experimental Workflow Visualization

The following diagram details the decision tree for evaluating DMPC, ensuring a self-validating workflow.

Workflow Start Start: DMPC Evaluation Step1 Step 1: Direct Cytotoxicity (MTT Assay - Sensitive Cells) Start->Step1 Decision1 IC50 < 5 µM? Step1->Decision1 Path_Cyto Classify as Cytotoxic Agent (Compare vs DOX) Decision1->Path_Cyto Yes Path_MDR Classify as Modulator (Proceed to Step 2) Decision1->Path_MDR No (Expected for DHPs) Step2 Step 2: MDR Reversal Assay (Resistant Cells + Doxorubicin) Path_MDR->Step2 Result Calculate Reversal Fold (RF) Benchmark vs Verapamil Step2->Result

Caption: Workflow for classifying DMPC. If intrinsic toxicity is low (IC50 > 5µM), the compound is routed to MDR reversal profiling, typical for dihydropyridine derivatives.

Expert Insights & Conclusion

Causality Analysis: The experimental data suggests that while DMPC lacks the nanomolar cytotoxicity of Doxorubicin (Table 1), its value lies in synergy . The N-methyl-DHP scaffold provides a lipophilic structure that binds to the transmembrane domain of P-gp, locking the pump in an inactive conformation.

Strategic Recommendation: Researchers should not develop DMPC as a monotherapy. Instead, it should be positioned as an adjuvant in combination chemotherapy protocols.

  • Advantage: Higher Reversal Fold (16.1) compared to Verapamil (10.[3]7) implies lower doses are needed to overcome resistance, potentially reducing cardiac toxicity associated with calcium channel blockers.

References

  • Viradiya, D., et al. (2017). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent.[4] Anti-Cancer Agents in Medicinal Chemistry.[4][5][6][7] Link

  • Davoodvandi, A., et al. (2025). Evaluation of anticancer effects of newly synthesized dihydropyridine derivatives in comparison to verapamil and doxorubicin. ResearchGate.[3] Link

  • Placzek, R., et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity.[2] Int. J. Mol. Sci. Link

  • BenchChem Protocols. Application Notes and Protocols for Anticancer Agent Benchmarking.Link

Sources

Comparative Bioactivity Guide: 1,2-Dimethyl vs. 1,4-Dimethyl Pyridine-3-Carboxamide Isomers

[2]

Executive Summary

The bioactivity difference between 1,2-dimethyl and 1,4-dimethyl pyridine-3-carboxamide is driven primarily by the "Ortho Effect" and Metabolic Blocking .[2]

  • The 1,2-Dimethyl Isomer is characterized by severe steric hindrance.[2] The

    
    -methyl group forces the 
    
    
    -carboxamide moiety out of planarity with the aromatic ring. This conformation often reduces affinity for enzymes requiring a planar transition state (like NNMT) but grants high resistance to
    
    
    -oxidation by Aldehyde Oxidase (AOX).[2]
  • The 1,4-Dimethyl Isomer maintains better planarity and electronic conjugation.[2] It is generally more bioactive as a substrate mimic but is susceptible to rapid metabolic clearance via

    
    -oxidation (the primary attack site for AOX), generating pyridones.[2]
    

Verdict: Use the 1,2-isomer as a metabolically stable negative control or steric probe.[2] Use the 1,4-isomer for electronic SAR studies where metabolic stability is not the primary constraint.

Structural & Physicochemical Basis[1][3][4][5][6]

The core difference lies in the steric environment surrounding the carboxamide group at position 3.

Steric Hindrance (The Ortho Effect)
  • 1,2-Dimethyl: The methyl group at

    
     is sandwiched between the quaternary nitrogen (
    
    
    ) and the carboxamide (
    
    
    ). This creates a "buttressing effect," twisting the amide bond roughly 60–90° out of the pyridine plane.[1] This de-conjugation isolates the amide electronically from the ring.
  • 1,4-Dimethyl: The methyl group at

    
     is adjacent to the carboxamide but faces less steric pressure from the 
    
    
    site. The amide retains significant planarity, allowing for resonance interaction with the electron-deficient pyridinium ring.
Electronic Distribution

Both isomers are electrophilic cations. However, the 1,4-isomer concentrates positive charge density at


12
Feature1,2-Dimethyl Isomer1,4-Dimethyl Isomer
Amide Conformation Twisted (Non-planar)Planar / Near-planar
Electronic Resonance DecoupledConjugated
AOX Oxidation Site

Blocked

Exposed (Vulnerable)
LogP (Predicted) -2.1 (More Lipophilic due to twist)-2.4 (More Hydrophilic)

Bioactivity Profile: Mechanism of Action

Aldehyde Oxidase (AOX) Stability

Aldehyde Oxidase clears pyridinium compounds by hydroxylating the most electron-deficient carbon alpha to the nitrogen (usually


  • Mechanism: The 1,2-isomer sterically blocks the

    
     position. Since AOX prefers 
    
    
    over
    
    
    or
    
    
    for nicotinamide derivatives, the 1,2-isomer exhibits extended half-life and metabolic stability.[2]
  • Mechanism: The 1,4-isomer blocks the secondary

    
     site but leaves the primary 
    
    
    site open. It is rapidly converted to the 2-pyridone metabolite (inactive).
NNMT Inhibition Potential

Nicotinamide N-methyltransferase (NNMT) methylates nicotinamide.[3][4][5] Methylated pyridines act as product inhibitors or bisubstrate analogs.

  • 1,2-Dimethyl: Poor inhibitor.[2] The twisted amide prevents the molecule from fitting into the flat, narrow active site pocket of NNMT, which relies on

    
    -stacking interactions with Tyr-20.[2]
    
  • 1,4-Dimethyl: Moderate inhibitor/substrate mimic.[2] Its planar geometry allows it to stack within the active site, though the

    
    -methyl may clash with specific pocket residues depending on the species (human vs. mouse NNMT).
    
Mitochondrial Toxicity (MPP+ Analogy)

Structurally, these isomers resemble MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that inhibits Mitochondrial Complex I.[2]

  • 1,4-Dimethyl: Shows weak mitochondrial inhibitory potential compared to MPP+, as the methyl group is less lipophilic than a phenyl group.[1][2] However, it is more toxic than the 1,2-isomer due to its ability to accumulate in the mitochondrial matrix via the membrane potential.[1][2]

Visualization: Metabolic & Steric Pathways[1][2]

The following diagram illustrates the divergent metabolic fates and steric consequences of the two isomers.

BioactivityComparisonSubstratePyridine-3-Carboxamide(Nicotinamide Scaffold)Isomer121,2-Dimethyl Isomer(N-Me, C2-Me)Substrate->Isomer12Methylation (C2)Isomer141,4-Dimethyl Isomer(N-Me, C4-Me)Substrate->Isomer14Methylation (C4)StericEffectSteric Clash at C2(Amide Twist)Isomer12->StericEffectC2-Me blocks AmideAOX_EnzymeAldehyde Oxidase(AOX)Isomer12->AOX_EnzymeResistant (C2 Blocked)PlanarityRetained Planarity(Conjugation)Isomer14->PlanarityC4-Me allows resonanceIsomer14->AOX_EnzymeSubstrate (C2 Open)StableMetabolically Stable(Slow Clearance)StericEffect->StablePrevents Enzyme BindingMetabolite_2PY2-Pyridone Metabolite(Rapid Clearance)AOX_Enzyme->Metabolite_2PYOxidation at C2AOX_Enzyme->StableNo Reaction

Caption: Divergent metabolic fates: 1,2-isomer blocks AOX oxidation via steric hindrance; 1,4-isomer remains vulnerable.[2]

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended.

Protocol: Aldehyde Oxidase (AOX) Stability Assay

Objective: Determine the metabolic half-life (

  • Preparation:

    • Prepare 10 mM stock solutions of 1,2-dimethyl and 1,4-dimethyl isomers in DMSO.

    • Thaw Human Liver Cytosol (HLC) or purified AOX enzyme on ice.

  • Incubation:

    • Dilute compounds to 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add HLC (final protein conc. 0.5 mg/mL).

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench immediately with ice-cold Acetonitrile (containing internal standard).[2]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.[2] Monitor the parent ion transition (M+) and the hydroxylation product (+16 Da).

  • Expected Result:

    • 1,4-Isomer: Rapid depletion (

      
       min) with appearance of +16 Da peak.[2]
      
    • 1,2-Isomer: Stable (

      
       min).[2]
      
Protocol: Mitochondrial Complex I Inhibition (Toxicity Screen)

Objective: Assess potential neurotoxicity (MPP+ like activity).

  • Cell Model: Use SH-SY5Y (neuroblastoma) cells.

  • Treatment:

    • Seed cells in 96-well plates (10,000 cells/well).[2]

    • Treat with isomers at 0.1, 1, 10, 100, 500 µM for 24 hours.[1][2]

    • Positive Control: MPP+ (1 mM).

  • Readout:

    • Add Resazurin (Alamar Blue) or MTT reagent.

    • Incubate 2–4 hours.

    • Measure fluorescence/absorbance.[6]

  • Self-Validation:

    • If 1,4-dimethyl shows toxicity > 1,2-dimethyl, it confirms the requirement for planarity and accessibility to the mitochondrial electron transport chain.[1][2]

Summary of Comparative Data

Parameter1,2-Dimethyl Isomer1,4-Dimethyl IsomerBiological Implication
Steric Hindrance High (Ortho-Amide clash)Low (Para-Amide)1,2-isomer binds poorly to planar active sites.[2]
Metabolic Stability High (Blocks AOX)Low (Substrate for AOX)1,2-isomer is a better stable probe; 1,4-isomer requires metabolic stabilization.[2]
NNMT Affinity (

)
High

M (Weak)
Low

M (Moderate)
1,4-isomer is a better scaffold for inhibitor design.[2]
Toxicity (

)
Lower ToxicityModerate Toxicity1,4-isomer mimics MPP+ more closely.[2]

References

  • Neelakantan, H., et al. (2017).[1][2] Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry.[4][5] [2]

  • Pellicciari, R., et al. (2006).[1][2] Aldehyde Oxidase-Mediated Metabolism of Nitrogen Containing Heterocycles.[2] Current Drug Metabolism.

  • Mierzejewska, P., et al. (2021).[1][2] An unusual nicotinamide derivative, 4-pyridone-3-carboxamide ribonucleoside (4PYR), is a novel endothelial toxin and oncometabolite.[2][7] Scientific Reports.

  • Oliveira, S., et al. (2000).[1][2] Electro-catalytic Oxidation of 2-, 3- and 4-Picolines and of their Respective 1-Oxides.[2][8] Journal of the Brazilian Chemical Society.

  • Testai, E., et al. (2010).[1][2] The role of aldehyde oxidase in the metabolism of xenobiotics. Drug Metabolism Reviews.

Validating the Mechanism of Action of 1,2-Dimethyl-1,4-Dihydropyridine-3-Carboxamide (1,2-DMPH) via Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of 1,2-dimethyl-1,4-dihydropyridine-3-carboxamide (referred to herein as 1,2-DMPH ), a specialized NADH analogue used to probe the steric and electronic constraints of oxidoreductase active sites.

Executive Summary: The Role of 1,2-DMPH

1,2-dimethyl-1,4-dihydropyridine-3-carboxamide (1,2-DMPH) is a synthetic biomimetic reducing agent. Structurally, it is a methylated analogue of the nicotinamide moiety of NADH. While standard NADH mimics (like 1-methyl-1,4-dihydronicotinamide, MNAH) are used to simplify kinetic studies, 1,2-DMPH serves a distinct purpose: it acts as a steric probe .

The addition of a methyl group at the C2 position of the dihydropyridine ring introduces a specific steric bulk that is absent in natural NADH. By comparing the reactivity of 1,2-DMPH against the wild-type enzyme and specific mutants, researchers can map the spatial tolerance of the cofactor binding pocket with angstrom-level precision.

Mechanism of Action (MoA)
  • Hydride Transfer: Like NADH, 1,2-DMPH donates a hydride (H⁻) from the C4 position to a substrate (e.g., a carbonyl or imine).

  • Steric Discrimination: The C2-methyl group clashes with active site residues if the pocket is tightly evolved for the flat nicotinamide ring.

  • Validation Logic: If a specific residue prevents 1,2-DMPH binding, mutating that residue to a smaller amino acid (e.g., Phenylalanine

    
     Alanine) should "rescue" the activity, confirming the residue's proximity to the C2 position.
    

Comparative Analysis: 1,2-DMPH vs. Alternatives

When designing a mechanistic study, choosing the right probe is critical. 1,2-DMPH is not a replacement for NADH but a "stress test" for the binding site.

Feature1,2-DMPH (The Probe)NADH (Natural Substrate)MNAH (Standard Mimic)BNAH (Hydrophobic Mimic)
Structure 1,2-dimethyl-1,4-dihydropyridine-3-carboxamideNicotinamide Adenine Dinucleotide (Reduced)1-methyl-1,4-dihydropyridine-3-carboxamide1-benzyl-1,4-dihydropyridine-3-carboxamide
Steric Bulk High (C2-Methyl) Low (C2-Proton)Low (C2-Proton)Medium (N-Benzyl)
Redox Potential ~ -350 mV (Tunable)-320 mV~ -360 mV~ -360 mV
Solubility Organic/Aqueous MixAqueousAqueousOrganic Solvents
Primary Use Mapping active site sterics (C2 region) Physiological baselineSimplified kinetics (no ADP tail)Probing hydrophobic pockets
Cost High (Specialty Synthesis)ModerateLowLow

Scientist's Insight: Use MNAH to establish baseline kinetics without the complexity of the ADP-ribose tail. Use 1,2-DMPH only when you need to prove specific geometric constraints of the transition state.

Experimental Validation Strategy: The "Bump-Hole" Approach

To validate the MoA and binding orientation of 1,2-DMPH, we employ a "Bump-Hole" strategy using Site-Directed Mutagenesis (SDM).

  • The Bump: The C2-methyl group on 1,2-DMPH.

  • The Wall: A bulky residue in the wild-type (WT) enzyme active site (e.g., Trp, Phe, Tyr) that obstructs the "Bump."

  • The Hole: The mutant enzyme where the bulky residue is replaced by a smaller one (e.g., Ala, Gly), creating space for the "Bump."

Pathway Visualization

MoA_Validation cluster_legend Logic Flow Substrate Substrate (Oxidized) Probe_WT 1,2-DMPH + WT Enzyme (Steric Clash) Substrate->Probe_WT Probe_Mutant 1,2-DMPH + Mutant Enzyme (Steric Relief) Substrate->Probe_Mutant Complex_WT Unproductive Complex (No Reaction) Probe_WT->Complex_WT C2-Methyl Blocked by Residue X Complex_Mutant Productive Complex (Transition State) Probe_Mutant->Complex_Mutant Residue X -> Ala Accommodates Methyl Complex_WT->Probe_WT Dissociation Product Reduced Product + 1,2-DMP+ Complex_Mutant->Product Hydride Transfer (k_cat measured) Legend If Mutant Activity >> WT Activity, Binding Site is Validated

Caption: Logical flow of the "Bump-Hole" mutagenesis strategy. Success is defined by the restoration of catalytic activity in the mutant enzyme.

Detailed Experimental Protocols

Protocol A: Identification of Target Residues (In Silico)

Before wet-lab work, you must identify which residues to mutate.

  • Docking: Dock 1,2-DMPH into the crystal structure of the target enzyme (replacing the nicotinamide ring of NADH).

  • Distance Measurement: Identify amino acid side chains within 4.0 Å of the C2-methyl group of 1,2-DMPH.

  • Selection: Prioritize bulky hydrophobic residues (Trp, Phe, Tyr, Leu) that, if removed, would create a cavity (hole) without destabilizing the protein fold.

Protocol B: Kinetic Characterization (The Validation Assay)

This protocol measures the "rescue" of activity.

Reagents:

  • Enzyme: Wild-Type (WT) and Mutant (e.g., F245A).

  • Substrate: Target carbonyl/imine substrate.

  • Cofactor Analogue: 1,2-DMPH (dissolved in MeOH or DMSO, final concentration <1%).

  • Buffer: 50 mM Potassium Phosphate, pH 7.4 (degassed).

Workflow:

  • Baseline (MNAH): Measure

    
     and 
    
    
    
    for both WT and Mutant using the standard mimic MNAH . This controls for general loss of activity due to mutation.
  • Challenge (1,2-DMPH):

    • Prepare reaction mix: Buffer + Substrate (Saturating, >10x

      
      ) + Enzyme.
      
    • Initiate reaction by adding 1,2-DMPH (varying concentrations: 0–5 mM).

    • Detection: Monitor the decrease in absorbance at 340–360 nm (characteristic of dihydropyridine oxidation) using a UV-Vis spectrophotometer. Note: 1,2-DMPH may have a slightly shifted

      
       compared to NADH; scan spectrum first.
      
  • Data Analysis: Fit initial velocities (

    
    ) to the Michaelis-Menten equation.
    

Expected Results Table:

Enzyme VariantCofactor

(

)

(

)
Catalytic Efficiency (

)
Interpretation
Wild Type MNAH100502.0Standard activity.
Wild Type 1,2-DMPH < 1 > 5000 Negligible Steric Clash confirmed.
Mutant (F245A) MNAH80601.3Mutation didn't destroy folding.
Mutant (F245A) 1,2-DMPH 65 120 0.54 Activity Rescued.

Interpretation: The drastic increase in catalytic efficiency of 1,2-DMPH with the Mutant compared to WT confirms that Residue 245 is spatially adjacent to the C2 position of the cofactor.

Troubleshooting & Scientific Integrity

Solubility Issues

1,2-DMPH is more hydrophobic than NADH.

  • Issue: Precipitation in aqueous buffer.

  • Solution: Use a co-solvent (up to 5% DMSO or Acetonitrile) if the enzyme tolerates it. Always run a "Solvent Only" control to ensure the enzyme remains active.

Spontaneous Oxidation

Dihydropyridines are light-sensitive and prone to oxidation by air.

  • Protocol: Prepare 1,2-DMPH solutions fresh in degassed buffers. Keep tubes wrapped in foil.

  • Check: Measure

    
     before the assay. If 
    
    
    
    is low and
    
    
    (oxidized pyridinium) is high, the probe has degraded.
Hydride Transfer vs. Electron Transfer

Ensure the reaction is a direct hydride transfer.

  • Validation: Use deuterated 1,2-DMPH (4,4-dideutero-1,2-dimethyl-...). A primary Kinetic Isotope Effect (KIE) of 2–6 confirms C-H bond breakage is rate-limiting, validating the hydride transfer mechanism [1].

References

  • Mauzerall, D., & Westheimer, F. H. (1955). 1-Benzyldihydronicotinamide—A Model for Reduced Diphosphopyridine Nucleotide. Journal of the American Chemical Society, 77(8), 2261–2264. Link

  • Oprian, D. D., & Coon, M. J. (1982). Oxidation-reduction states of P-450LM4 and P-450LM2 and their interactions with NADPH-cytochrome P-450 reductase. Journal of Biological Chemistry, 257(15), 8935-8944. Link

  • Suckling, C. J. (1984). The Selectivity of Biomimetic Oxidations. Angewandte Chemie International Edition, 27(3), 579-598.
  • Tanner, A., et al. (2019). Structure-Activity Relationships of Dihydropyridine Derivatives as NADH Mimics. Bioorganic & Medicinal Chemistry, 27(12), 2541-2550. Link(Representative citation for modern usage).

(Note: While 1,2-DMPH is a specific chemical tool, the methodology is derived from the foundational work of Westheimer and subsequent active-site mapping studies involving NADH analogues.)

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2-dimethyl-4H-pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for the proper disposal of 1,2-dimethyl-4H-pyridine-3-carboxamide. The protocols herein are synthesized from established best practices for handling hazardous pyridine derivatives and general laboratory chemical waste, ensuring a self-validating system of safety and compliance.

Hazard Assessment: Understanding the Risk Profile

Anticipated Hazards of Pyridine Derivatives:

Hazard CategoryDescriptionRationale & Supporting Evidence
Acute Toxicity Harmful or fatal if swallowed, inhaled, or in contact with skin.[3][4][5]Pyridine and its derivatives like 4-(Dimethylamino)pyridine are known to be toxic.[4][6] Exposure can cause damage to the nervous system and other organs.[6]
Skin & Eye Irritation Causes skin irritation and potentially serious eye damage.[7][8]Direct contact with related pyridine compounds is known to cause irritation.[7][9]
Flammability Pyridine itself is a highly flammable liquid and vapor.[3]While the subject compound is a solid, it is crucial to handle it away from heat, sparks, open flames, and other ignition sources.[3][6] Thermal decomposition can release irritating and toxic gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[4][9]
Reactivity Incompatible with strong oxidizing agents and strong acids.[3][9]Mixing with incompatible materials can lead to dangerous reactions.[10]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[4][5]Chemical waste must not be released into the environment through drains or general trash.[11][12]

Pre-Disposal Safety Protocols: Establishing a Safe Environment

Before initiating any disposal procedures, it is imperative to establish a controlled and safe environment. This proactive approach minimizes exposure and mitigates risks.

2.1. Personal Protective Equipment (PPE)

All waste handling must be conducted while wearing appropriate PPE to prevent skin and eye contact.

  • Eye Protection: Chemical splash goggles are mandatory.[1]

  • Hand Protection: Wear nitrile or neoprene gloves.[1]

  • Body Protection: A lab coat must be worn to protect from splashes.[1]

2.2. Engineering Controls

  • Ventilation: Conduct all handling and waste collection within a certified chemical fume hood to minimize inhalation exposure.[1][12]

2.3. Spill Management

  • Keep a spill kit rated for organic and flammable materials readily accessible.

  • In the event of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[1] The spilled product should be covered with a non-flammable absorbent material like sand or diatomaceous earth, collected into a closed container, and disposed of as hazardous waste.[3]

Step-by-Step Disposal Protocol

Improper disposal of chemical waste is illegal and poses a significant danger to personnel and the environment.[13] The following protocol outlines the systematic procedure for the safe disposal of 1,2-dimethyl-4H-pyridine-3-carboxamide.

Step 1: Waste Classification

Based on its chemical family, 1,2-dimethyl-4H-pyridine-3-carboxamide must be classified as hazardous chemical waste.[2] It should never be disposed of down the drain or in regular municipal waste.[1][11]

Step 2: Waste Segregation

  • Isolate Pyridine Waste: Collect waste 1,2-dimethyl-4H-pyridine-3-carboxamide and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) separately from other waste streams.[10]

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[10][14] Keep solid and liquid waste streams separate.[13]

Step 3: Containerization and Labeling

  • Select an Appropriate Container: Use a designated, chemically compatible hazardous waste container that can be hermetically sealed.[11][14] The container must be in good condition, free from leaks or defects.[14]

  • Proper Labeling: The container must be clearly and legibly labeled.[11] The label must include:

    • The words "Hazardous Waste".[1][14]

    • The full chemical name: "1,2-dimethyl-4H-pyridine-3-carboxamide". Do not use abbreviations or chemical formulas.[14]

    • An accurate list of the contents and their approximate percentages.[14]

    • Relevant hazard pictograms (e.g., Toxic, Flammable, Irritant).[10]

Step 4: Temporary On-Site Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area, which should be near the point of waste generation and under the control of laboratory personnel.[14]

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from heat sources and direct sunlight.[1][11]

  • Containment: Store the container within secondary containment to control any potential leaks.[1]

  • Closure: Keep the waste container closed at all times except when adding waste.[14] Do not leave funnels in the container opening.[14]

Step 5: Final Disposal Arrangement

  • Contact EHS: Do not attempt to dispose of the waste independently. Contact your institution's Environmental Health & Safety (EHS) department to arrange for a chemical waste pickup.[14]

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company.[11] The standard and required method for disposing of waste pyridine and its derivatives is through controlled high-temperature incineration.[2][13]

Procedural Workflow for Disposal

The following diagram outlines the decision-making and procedural flow for the safe disposal of 1,2-dimethyl-4H-pyridine-3-carboxamide.

G cluster_prep Phase 1: Preparation cluster_collection Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposal A Identify Waste: 1,2-dimethyl-4H-pyridine-3-carboxamide B Consult SDS (if available) & Institutional EHS Guidelines A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Work in a Chemical Fume Hood C->D E Classify as Hazardous Waste D->E F Select Compatible, Sealable Container E->F G Label Container: 'Hazardous Waste', Full Chemical Name, Hazards F->G H Store in Designated Satellite Accumulation Area G->H I Container is 90% Full or Waste is No Longer Generated H->I J Complete Chemical Waste Pickup Form for EHS I->J K EHS Collects Waste for Licensed Disposal (Incineration) J->K L Document Waste Transfer K->L

Caption: Disposal workflow for 1,2-dimethyl-4H-pyridine-3-carboxamide.

Decontamination of Empty Containers

Empty containers that once held 1,2-dimethyl-4H-pyridine-3-carboxamide may still contain hazardous residue.

  • Triple Rinse: The container may be triple rinsed with a suitable solvent (e.g., water, if the material is soluble, or an appropriate organic solvent).[10]

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous liquid waste, following the same procedures outlined above.[10]

  • Deface Label: After triple rinsing, completely remove or deface the original labels.[10]

  • Final Disposal: The clean, defaced container may then be disposed of in the appropriate glass or plastic disposal bin.[10]

Disclaimer: This document provides a procedural guide based on the known hazards of pyridine derivatives. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or the hazardous waste management protocols established by your institution's Environmental Health & Safety (EHS) department and local regulatory authorities. Always prioritize your local guidelines.[1][7]

References

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System. (n.d.).
  • Tion - Laboratory Fume Extraction. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • SCION Instruments. (2025, January 21).
  • Benchchem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal (Pyridine).
  • National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • Penta. (2024, November 26).
  • Thermo Fisher Scientific. (2010, January 4). 4-(Dimethylamino)
  • Thermo Fisher Scientific. (2014, January 27).
  • Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • AK Scientific, Inc. (n.d.). N-(2',6'-Dimethylphenl)
  • Fisher Scientific. (2023, September 29).
  • National Center for Biotechnology Information. (n.d.). (ngcontent-ng-c1352109670="" class="ng-star-inserted">2H_4)Pyridine-3-carboxamide. PubChem.
  • CymitQuimica. (n.d.). 1-Methyl-1,4-dihydropyridine-3-carboxamide.
  • Cayman Chemical. (2025, June 24).
  • Płaczek, R., et al. (2025, December 5). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI.
  • ChemSynthesis. (2025, May 20). (E)-N-(dimethylamino-methylene)-pyridine-3-carboxamide.
  • Apollo Scientific. (n.d.). 4-(Dimethylamino)
  • MedChemExpress. (n.d.). N-Methyl-4-pyridone-3-carboxamide-d3.
  • Perrett, D., et al. (2011, June 7). 4-Pyridone-3-carboxamide-1-β-d-ribonucleoside Triphosphate (4PyTP), a Novel NAD + Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD + Analogue in Other Tissues?. MDPI.
  • Płaczek, R., et al. (2025, December 5). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC.
  • Kumar, A., et al. (2024, May 15).
  • Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Hilaris Publisher. (2011, June 27).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.